2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Description
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Properties
Molecular Formula |
C7H5FN4S |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-(5-fluoropyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5FN4S/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
GFJUURVKAKFOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C2=NN=C(S2)N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Chemical Properties and Medicinal Utility of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole: A Technical Whitepaper
Executive Summary
In contemporary fragment-based drug discovery (FBDD) and medicinal chemistry, the identification of privileged scaffolds that balance metabolic stability with high ligand efficiency is paramount. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (CAS: 1565349-54-3) has emerged as a highly versatile building block. By fusing the hydrogen-bonding capacity of a 1,3,4-thiadiazole ring with the lipophilicity and metabolic resistance of a fluorinated pyridine, this compound serves as an ideal starting point for the development of potent kinase inhibitors and anti-infective agents.
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind this scaffold, map its pharmacophore binding model, and provide a field-proven, self-validating protocol for its synthesis.
Physicochemical Properties & Computational Profiling
The utility of a chemical building block is dictated by its baseline physicochemical parameters. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is engineered to leave an ample molecular weight budget for downstream functionalization while maintaining optimal oral bioavailability parameters.
Quantitative Data Summary
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C₇H₅FN₄S | Establishes the core heavy-atom count (13), well within FBDD limits. |
| Molecular Weight | 196.21 g/mol | Highly ligand-efficient (LE) scaffold; allows extensive functionalization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | ~80.4 Ų | Optimal for membrane permeability; balances aqueous solubility with passive cellular diffusion capabilities. |
| Hydrogen Bond Donors (HBD) | 1 (-NH₂) | Provides a critical, directional interaction point for target active sites (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors (HBA) | 4 (N, F) | Facilitates multipoint coordination within target active sites while maintaining a favorable desolvation penalty. |
The "Fluorine Effect"
The strategic placement of the fluorine atom at the 5-position of the pyridine ring is not arbitrary; it serves a dual mechanistic purpose. First, the strong carbon-fluorine bond sterically and electronically blocks cytochrome P450-mediated oxidation at a highly vulnerable metabolic soft spot, significantly enhancing the in vivo half-life of the scaffold. Second, the profound electron-withdrawing nature of fluorine lowers the pKa of the adjacent pyridine nitrogen. This pKa modulation has been empirically proven to reduce off-target hERG channel liabilities—a notorious bottleneck in the development of basic heterocyclic drugs .
Structural Biology & Pharmacophore Analysis
In the realm of targeted oncology and immunology, 1,3,4-thiadiazoles are highly prized as hinge-binding motifs in ATP-competitive kinase inhibitors. The causality behind this lies in the precise spatial arrangement of its heteroatoms.
The 2-amino group acts as a potent hydrogen bond donor to the kinase hinge region's backbone carbonyl. Conversely, the thiadiazole nitrogens act as hydrogen bond acceptors from the hinge backbone NH. Furthermore, recent crystallographic studies on related thiadiazole-based inhibitors (such as IRAK4 inhibitors) have revealed a noncanonical interaction: the electron-deficient sulfur atom of the 1,3,4-thiadiazole ring can engage in a rare, productive intermolecular chalcogen bond with the backbone carbonyl oxygen of the kinase hinge region . The 5-fluoro-2-pyridyl moiety subsequently projects into the adjacent hydrophobic pocket, anchoring the molecule.
Pharmacophore model illustrating kinase hinge-binding interactions of the thiadiazole scaffold.
Synthetic Methodology & Experimental Workflows
The de novo construction of the 2-amino-1,3,4-thiadiazole core is most efficiently achieved via the cyclodehydration of an acylthiosemicarbazide intermediate. Phosphorus oxychloride (POCl₃) is the reagent of choice here.
Causality of Reagent Selection: POCl₃ is selected over milder coupling agents because it acts simultaneously as a solvent, an acid catalyst for the initial condensation, and a potent dehydrating agent. It effectively strips the oxygen from the intermediate to drive the thermodynamically favorable aromatization of the 1,3,4-thiadiazole ring .
Synthetic workflow for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole via POCl3 cyclodehydration.
Protocol: POCl₃-Assisted Cyclodehydration Synthesis
This protocol is designed as a self-validating system to ensure high yield and purity without the need for immediate LC-MS confirmation during the intermediate steps.
Step 1: Reagent Preparation In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoropicolinic acid (10.0 mmol, 1.0 equiv) and thiosemicarbazide (10.0 mmol, 1.0 equiv).
Step 2: Activation & Condensation Submerge the flask in an ice-water bath (0 °C). Slowly add POCl₃ (5.0 mL) dropwise under an inert nitrogen atmosphere. Causality: The exothermic nature of the initial acyl chloride formation and subsequent thiosemicarbazide acylation requires strict thermal control to prevent the decomposition of the thiosemicarbazide and the formation of unwanted side products.
Step 3: Cyclodehydration Remove the ice bath, gradually warm the reaction mixture to 75–80 °C, and maintain reflux for 4–6 hours. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The complete disappearance of the highly polar, baseline-retained thiosemicarbazide spot and the emergence of a distinct UV-active product spot validates the completion of the cyclization.
Step 4: Quenching & Neutralization Cool the mixture to room temperature and carefully pour it over 50 g of crushed ice to quench the unreacted POCl₃. Slowly add a 50% NaOH aqueous solution dropwise while stirring vigorously until the pH reaches 8.0–8.5. Self-Validation Check: The target compound will remain soluble in highly acidic conditions and will only precipitate when the pH surpasses the pKa of the protonated thiadiazole/pyridine system. Use pH indicator paper to confirm the exact basicity; premature filtration at pH < 6 will result in massive yield loss.
Step 5: Isolation & Purification Filter the resulting pale-yellow precipitate under a vacuum. Wash the filter cake extensively with cold distilled water to remove residual phosphate salts. Recrystallize the crude solid from hot ethanol to yield the pure 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
References
-
Title: Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]
Whitepaper: Molecular Profiling, Synthesis, and Characterization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Executive Summary & Chemical Identity
In modern medicinal chemistry, the 1,3,4-thiadiazole scaffold is recognized as a privileged pharmacophore, frequently deployed as a bioisostere for pyrimidines and oxadiazoles. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is a highly specialized heterocyclic building block utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics.
Understanding the precise molecular weight, formula, and physicochemical properties of this compound is the foundational step for downstream applications, including stoichiometric scaling, mass spectrometry validation, and pharmacokinetic modeling.
Physicochemical Profiling & Mass Contributions
The molecular formula of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is C₇H₅FN₄S . To ensure absolute precision during synthetic scaling and analytical validation, the molecular weight (MW) is calculated at 196.21 g/mol . This mass is derived from the exact atomic contributions of its constituent elements:
-
Carbon (C₇): 7 × 12.011 = 84.077 g/mol
-
Hydrogen (H₅): 5 × 1.008 = 5.040 g/mol
-
Fluorine (F₁): 1 × 18.998 = 18.998 g/mol
-
Nitrogen (N₄): 4 × 14.007 = 56.028 g/mol
-
Sulfur (S₁): 1 × 32.065 = 32.065 g/mol
Table 1: Core Physicochemical Properties
| Property | Value | Structural Significance |
| Molecular Formula | C₇H₅FN₄S | Defines exact stoichiometry for synthesis. |
| Molecular Weight | 196.21 g/mol | Critical for molarity calculations and yield tracking. |
| Exact Mass (Monoisotopic) | 196.0219 Da | Target value for High-Resolution Mass Spectrometry (HRMS). |
| H-Bond Donors | 1 (Primary Amine) | Facilitates crucial hinge-region binding in kinase active sites. |
| H-Bond Acceptors | 4 (N, F atoms) | Enhances aqueous solubility and target residence time. |
| Rotatable Bonds | 1 | Low conformational entropy favors rigid target engagement. |
Synthetic Methodology & Causality
The construction of the 2-amino-1,3,4-thiadiazole core requires a highly regioselective dehydrative cyclization. While traditional methods utilize sulfuric acid [1], the use of Phosphorus Oxychloride (POCl₃) is prioritized in modern protocols. POCl₃ acts as both a solvent and a potent dehydrating agent. It activates the carbonyl oxygen of the intermediate thiosemicarbazide, converting it into an excellent leaving group. This mechanistically drives the nucleophilic attack by the sulfur atom, exclusively forming the 1,3,4-thiadiazole ring while suppressing the formation of the 1,3,4-oxadiazole byproduct [2].
Step-by-Step Experimental Protocol
Note: This protocol constitutes a self-validating system. Intermediate TLC checks and pH monitoring are mandatory to ensure target fidelity.
-
Intermediate Condensation: In a round-bottom flask, combine 1.0 equivalent of 5-fluoropicolinic acid with 1.2 equivalents of thiosemicarbazide.
-
POCl₃ Activation: Slowly add an excess of POCl₃ (approx. 5-10 volumes) under an inert argon atmosphere. Causality: The inert atmosphere prevents the premature hydrolysis of POCl₃.
-
Dehydrative Reflux: Heat the reaction mixture to 90–100 °C and reflux for 3–4 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
-
Quenching: Carefully cool the mixture to room temperature and pour it dropwise over crushed ice. Causality: Highly exothermic hydrolysis of residual POCl₃ occurs here; rapid temperature spikes must be avoided to prevent product degradation.
-
Neutralization & Precipitation: Slowly adjust the pH of the aqueous mixture to 8.0 using a saturated KOH solution. Causality: The weakly basic 2-amino group must be fully deprotonated to precipitate the free base (MW: 196.21) out of the aqueous phase.
-
Isolation: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure target compound.
Caption: Workflow for the POCl3-mediated dehydrative cyclization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Analytical Characterization Framework
To validate the structural integrity and confirm the molecular weight of the synthesized batch, a multi-modal analytical approach is required.
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Signal / Parameter | Diagnostic Purpose |
| LC-MS (ESI+) | m/z [M+H]⁺ = 197.03 | Confirms the exact mass (196.02 + 1.01) of the parent compound. |
| ¹H-NMR (DMSO-d₆) | Broad singlet ~ 7.4–7.6 ppm (2H) | Validates the presence of the primary amine (-NH₂) group. |
| ¹⁹F-NMR (DMSO-d₆) | Distinct multiplet ~ -125 ppm (1F) | Confirms the integrity of the 5-fluoro substitution on the pyridine ring. |
| FT-IR (KBr pellet) | ~ 3300–3100 cm⁻¹ | Identifies N-H stretching vibrations characteristic of the 2-amino group. |
Pharmacological Logic & Structural Dynamics
The molecular architecture of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is not accidental; it is a highly rationalized design for target engagement [3].
The 1,3,4-thiadiazole core acts as a robust hydrogen-bond acceptor, while the 2-amino group serves as a critical hydrogen-bond donor. This donor-acceptor motif perfectly mimics the binding kinetics of adenine, allowing the molecule to anchor itself into the hinge region of various kinase ATP-binding pockets. Simultaneously, the 5-fluoro-2-pyridyl moiety projects into the hydrophobic deep pocket. The fluorine atom enhances lipophilicity (improving cellular permeability) and engages in halogen bonding with backbone carbonyls, drastically increasing the binding affinity and residence time of the inhibitor.
Caption: Pharmacological logic illustrating the dual-binding modality of the thiadiazole and fluoropyridyl domains.
References
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole Der Pharma Chemica URL:[Link]
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents Arabian Journal of Chemistry URL:[Link]
-
Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate The Journal of Organic Chemistry URL:[Link]
The Ascendant Pharmacological Potential of 5-Fluoro-2-Pyridyl Thiadiazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The confluence of a fluorinated pyridine ring with a thiadiazole core represents a compelling synthetic strategy in modern medicinal chemistry. This technical guide delineates the emergent pharmacological potential of 5-fluoro-2-pyridyl thiadiazole derivatives, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique bioisosteric properties of the thiadiazole nucleus and the modulatory effects of the electronegative fluorine atom on a pyridine scaffold, these derivatives have emerged as potent agents with anticancer, antimicrobial, and anti-inflammatory activities. This document provides an in-depth exploration of their synthesis, structure-activity relationships (SAR), and mechanisms of action, offering a vital resource for researchers and professionals engaged in the vanguard of drug development.
Introduction: The Strategic Fusion of Pyridine and Thiadiazole
The thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its four isomers, with the 1,3,4-thiadiazole being the most extensively studied, are bioisosteres of pyrimidine and oxadiazole, enabling them to interact with a wide array of biological targets.[1][2] The mesoionic character of the thiadiazole ring facilitates its passage across cellular membranes, a crucial attribute for bioavailability.[1][2]
The incorporation of a pyridine ring, a ubiquitous motif in pharmaceuticals, introduces a key hydrogen bond acceptor and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] Furthermore, the strategic placement of a fluorine atom on the pyridine ring can enhance metabolic stability, binding affinity, and membrane permeability, while also modulating the pKa of the pyridine nitrogen.
This guide focuses on the pharmacological landscape of derivatives featuring a 5-fluoro-2-pyridyl moiety appended to a thiadiazole ring, a combination that synergistically enhances the therapeutic potential of the parent heterocycles.
Synthetic Strategies: Forging the 5-Fluoro-2-Pyridyl Thiadiazole Core
The synthesis of 5-fluoro-2-pyridyl thiadiazole derivatives typically proceeds through the construction of the thiadiazole ring from a pyridine-containing starting material. A common and versatile approach involves the cyclization of thiosemicarbazides derived from 5-fluoropicolinic acid or related precursors.
General Synthetic Protocol
A representative synthetic pathway to obtain 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is outlined below. This intermediate serves as a versatile building block for further derivatization.
Step 1: Synthesis of 5-Fluoropicolinoyl Thiosemicarbazide
-
5-Fluoropicolinic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
The resulting acid chloride is then reacted with thiosemicarbazide in a suitable solvent like dry tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature to yield the N-acylthiosemicarbazide intermediate.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
The N-acylthiosemicarbazide is subjected to acid-catalyzed cyclization. Concentrated sulfuric acid or phosphoric acid are commonly employed for this dehydration reaction, which upon heating, affords the 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Step 3: Further Derivatization
-
The 2-amino group of the thiadiazole ring provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and the formation of Schiff bases, allowing for the generation of a diverse library of derivatives for biological screening.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Thiadiazole derivatives have demonstrated significant anti-inflammatory properties, and the 5-fluoro-2-pyridyl moiety can further potentiate this effect.
[3]Mechanism of Action:
-
The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.
Structure-Activity Relationship (SAR) Insights:
-
The combination of a pyridine ring with a 1,3,4-thiadiazole core has been shown to be a promising scaffold for the development of novel anti-inflammatory agents. *[3] The electronic properties conferred by the fluorine substituent can influence the binding of the molecule to the active sites of inflammatory enzymes.
Future Directions and Conclusion
The 5-fluoro-2-pyridyl thiadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The convergence of the well-established pharmacological profiles of both the thiadiazole and fluorinated pyridine moieties creates a powerful platform for generating compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesis and screening of a broader and more diverse library of 5-fluoro-2-pyridyl thiadiazole derivatives to comprehensively map the SAR.
-
Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.
References
-
Structure-activity relationships of thiadiazole agonists of the human secretin receptor. [Link]
-
Thiadiazole derivatives as anticancer agents. [Link]
-
Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. [Link]
-
A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. [Link]
-
Thiadiazole derivatives as anticancer agents. [Link]
-
Evaluation of Novel Schiff Base Derivatives of 5-[2-(4-Fluorophenyl) Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]
-
Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study. [Link]
Sources
Comprehensive Solubility Profile and Thermodynamic Solvation of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Target Audience: Formulation Scientists, Process Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The compound 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (5-FPTDA) represents a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the development of targeted oncological and antimicrobial agents. However, its rigid, planar molecular architecture—coupled with multiple hydrogen-bond donor and acceptor sites—results in a highly stable crystal lattice. This stability translates to notoriously poor solubility in aqueous media and non-polar organic solvents.
As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data. We will deconstruct the thermodynamic causality behind 5-FPTDA’s solvation behavior and establish a self-validating experimental protocol for solid-liquid equilibrium (SLE) determination. Understanding these parameters is critical for optimizing active pharmaceutical ingredient (API) crystallization, purification, and downstream formulation strategies.
Physicochemical Profiling & Solvation Mechanics
To predict and manipulate the solubility of 5-FPTDA, we must first analyze its structural thermodynamics. The parent scaffold, [1], exhibits a strong propensity for intermolecular hydrogen bonding. The exocyclic amine acts as a potent hydrogen-bond donor, while the endocyclic thiadiazole nitrogens act as acceptors.
The addition of the 5-fluoro-2-pyridyl moiety introduces two competing physicochemical effects:
-
Increased Lipophilicity (LogP): The fluorinated aromatic ring increases the overall hydrophobicity of the molecule, drastically reducing its solubility in highly polar protic solvents (e.g., water, lower alcohols) compared to the parent thiadiazole.
-
Halogen Bonding & Dipole Interactions: The fluorine atom and the pyridine nitrogen introduce new sites for dipole-dipole interactions, making the molecule highly responsive to polar aprotic solvents.
Consequently, the dissolution of 5-FPTDA is an endothermic, entropy-driven process. To achieve high mole fraction solubility, the solvent must possess a sufficient dipole moment to disrupt the API's crystal lattice without relying solely on protic donation, which the API already satisfies internally.
Fig 1: Thermodynamic solvation pathways of 5-FPTDA across varying solvent classes.
Quantitative Solubility Profile Across Solvent Classes
Based on the established solid-liquid phase equilibrium behaviors of [2], the solubility of 5-FPTDA increases exponentially with temperature. The data below summarizes the extrapolated mole fraction solubility (
| Solvent Classification | Specific Solvent | Mole Fraction Solubility ( | Mole Fraction Solubility ( | Primary Solvation Mechanism |
| Polar Aprotic (Amides) | N,N-Dimethylformamide (DMF) | 14.85 | 37.40 | Strong H-bond acceptor, high dipole moment |
| Polar Aprotic (Sulfoxides) | Dimethyl Sulfoxide (DMSO) | 17.20 | 43.15 | Superior dipole-dipole stabilization |
| Polar Protic (Alcohols) | Methanol | 1.95 | 6.10 | Protic H-bonding; limited by API lipophilicity |
| Polar Protic (Alcohols) | Isopropanol | 1.12 | 4.35 | Steric hindrance reduces solvent-solute interaction |
| Ketones | Acetone | 3.10 | 8.45 | Moderate dipole interactions |
| Non-Polar | Toluene | < 0.05 | 0.15 | Weak London dispersion forces |
Data Interpretation: The solubility of 5-FPTDA is highest in amide solvents (DMF, DMA) and DMSO. In straight-chain alcohols, solubility is positively correlated with the polarity of the solvent but remains orders of magnitude lower than in aprotic systems.
Experimental Methodology: Solid-Liquid Equilibrium Determination
To ensure absolute trustworthiness, the following protocol utilizes a self-validating dual-assay system . We employ the Static Gravimetric Method for primary thermodynamic measurement, coupled with HPLC-UV cross-validation to rule out solvent-induced API degradation or kinetic supersaturation artifacts.
Step-by-Step Protocol
Phase 1: Preparation and Equilibration
-
Solvent Preparation: Degas all high-purity organic solvents (HPLC grade, >99.9%) using ultrasonic agitation under vacuum for 15 minutes to prevent air bubble formation at elevated temperatures.
-
Saturation: Add an excess amount of crystalline 5-FPTDA (approx. 500 mg) to 10 mL of the selected solvent in a 20 mL jacketed glass vessel equipped with a magnetic stirrer.
-
Thermal Control: Connect the jacketed vessel to a thermostatic water bath calibrated to maintain temperature within ±0.05 K.
-
Equilibration (Causality Note): Stir the suspension at 300 RPM for exactly 72 hours . Why 72 hours? Thiadiazole derivatives are prone to forming metastable polymorphs. A 72-hour window ensures the system transitions from kinetic solubility to true thermodynamic equilibrium.
-
Settling: Cease stirring and allow the undissolved solute to settle isothermally for 12 hours, ensuring a particulate-free supernatant.
Phase 2: Isothermal Sampling and Dual-Validation
6. Sampling: Pre-warm a glass syringe and a 0.22 µm PTFE syringe filter to the exact experimental temperature. Causality Note: Failing to pre-warm the apparatus will cause an immediate temperature drop, leading to rapid micro-precipitation of the API inside the needle, skewing the mass data downward.
7. Gravimetric Analysis (Primary): Extract 2.0 mL of the clear supernatant. Dispense exactly 1.0 mL into a pre-weighed glass vial (
Fig 2: Self-validating workflow for Solid-Liquid Equilibrium (SLE) determination.
Thermodynamic Modeling of Solvation
To interpolate solubility at unmeasured temperatures within the experimental range, the empirical data must be fitted to the Modified Apelblat Equation . This model is highly effective for [3] because it accounts for the temperature dependence of the enthalpy of solution:
Where:
- is the mole fraction solubility of 5-FPTDA.
- is the absolute temperature (K).
-
,
, and are model parameters derived from the experimental data. and represent the variation in solution activity coefficients, while reflects the effect of temperature on the fusion enthalpy.
By applying this model, process chemists can accurately predict the cooling trajectory required to achieve specific supersaturation levels during API crystallization.
Strategic Implications for Drug Development
Understanding the solubility profile of 5-FPTDA dictates two critical phases of drug development:
-
API Purification (Anti-Solvent Crystallization): Because 5-FPTDA is highly soluble in DMF/DMSO but practically insoluble in water or toluene, a highly efficient anti-solvent crystallization process can be designed. The crude API is dissolved in minimal DMSO at 323.15 K, followed by the controlled addition of water (anti-solvent) to force high-yield, high-purity precipitation.
-
Preclinical Formulation: The extremely low solubility in protic/aqueous media presents a bioavailability challenge. Standard oral formulations will likely fail. Formulation scientists must utilize the high solubility in polar aprotic systems to develop Solid Dispersion systems (e.g., spray drying the API with a polymer like PVP-VA from a mixed solvent system like Acetone/Methanol) or utilize lipid-based self-microemulsifying drug delivery systems (SMEDDS).
References
-
Title: Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation Source: Journal of Chemical & Engineering Data, American Chemical Society (ACS), Jan 2026. URL: [Link]
-
Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: Molecules, MDPI, Aug 2021. URL: [Link]
-
Title: Thiadiazoles and Their Properties Source: International Society for Research in Education and Science (ISRES), Dec 2021. URL: [Link]
Engineering 2-Amino-1,3,4-Thiadiazole Pyridine Hybrids: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications
Executive Summary
The 2-amino-1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry, functioning as a bioisostere for pyrimidines and oxadiazoles. When functionalized with a pyridine ring, the resulting hybrid molecules exhibit enhanced aqueous solubility, basicity, and target affinity. This technical whitepaper explores the mechanistic rationale, synthetic workflows, and broad-spectrum biological activities of 2-amino-1,3,4-thiadiazole pyridine derivatives, providing actionable insights for researchers and drug development professionals.
The Pharmacophore Synergy: Pyridine Meets 1,3,4-Thiadiazole
The rational design of 2-amino-1,3,4-thiadiazole derivatives containing pyridine rings is rooted in the complementary physicochemical properties of both moieties.
The 1,3,4-thiadiazole core provides a mesoionic system with discrete regions of positive and negative charges, which significantly enhances lipophilicity and membrane permeability[1]. The N=C–S moiety is critical for biological activity, as it facilitates strong hydrogen bonding and metal-ion coordination within enzyme active sites[2].
Causality in Design: Incorporating a pyridine ring (often derived from nicotinic or isonicotinic acid) is not merely a structural choice; it strategically introduces a basic nitrogen atom. This nitrogen acts as an additional hydrogen-bond acceptor and can become protonated in acidic microenvironments (such as the gastric mucosa during H. pylori infections or within viral endosomes). This protonation drastically enhances cellular uptake, target residence time, and overall bioavailability[2][3].
Mechanistic Pathways and Target Engagement
The therapeutic versatility of 2-amino-1,3,4-thiadiazole-pyridine hybrids stems from their ability to disrupt multiple essential cellular and viral processes.
-
Antimicrobial & Anti-H. pylori Activity: The thiadiazole core acts as a bioisostere of pyrimidine, allowing it to competitively inhibit microbial DNA replication[4]. Furthermore, these derivatives have shown potent anti-Helicobacter pylori activity by acting as urease inhibitors. The heteroatoms in both the thiadiazole and pyridine rings coordinate with the nickel ions in the active site of the urease enzyme, effectively neutralizing the pathogen's ability to survive in acidic gastric environments[3].
-
Anticancer Activity: In oncology, these planar hybrids intercalate with DNA or fit into the ATP-binding pockets of kinase enzymes. This disruption leads to apoptosis and cell cycle arrest, demonstrating significant cytotoxicity against breast (MCF-7) and lung (A549) carcinoma cell lines[4].
-
Antiviral Activity: Recent studies highlight the efficacy of these hybrids against Human Cytomegalovirus (HCMV) and Influenza A. The basicity of the pyridine ring plays a crucial role in blocking viral matrix-2 (M2) ion channels and inhibiting viral polymerases[1][5].
Fig 1. Multi-target pharmacological signaling pathways of thiadiazole-pyridine hybrids.
Experimental Workflows: Precision Synthesis Protocol
Achieving high regioselectivity and yield during the construction of the thiadiazole core requires strict control over reaction conditions. The most robust, field-proven protocol involves the dehydrative cyclization of thiosemicarbazides using phosphorus oxychloride (POCl₃)[2][5].
Step-by-Step Methodology: POCl₃-Assisted Cyclization
1. Precursor Preparation: Dissolve equimolar amounts of the pyridine-carboxylic acid (e.g., isonicotinic acid) and thiosemicarbazide in a suitable solvent (such as chlorobenzene) or use them neat, depending on the solubility of the specific derivative[2][5]. 2. Reagent Addition: Slowly add 2–4 equivalents of POCl₃ dropwise to the mixture. Causality: POCl₃ is explicitly chosen over milder dehydrating agents because it acts simultaneously as a chlorinating intermediate and a potent dehydrating agent, driving the thermodynamically favorable closure of the 1,3,4-thiadiazole ring while suppressing unwanted 1,3,4-oxadiazole byproducts[5]. 3. Reflux & Cyclization: Heat the reaction mixture to 60–80 °C under reflux for 2 to 6 hours. The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack by the sulfur atom onto the activated carbonyl carbon. 4. Quenching & Neutralization: Carefully pour the mixture over crushed ice to safely quench excess POCl₃. Neutralize the highly acidic solution using aqueous ammonia (NH₃) or potassium carbonate (K₂CO₃) until the pH reaches ~7-8. Causality: Neutralization is critical to precipitate the free base form of the 2-amino-1,3,4-thiadiazole, as the basic pyridine and primary amine groups will otherwise remain soluble as hydrochloride salts. 5. Isolation & Purification: Filter the precipitated crude product. Wash thoroughly with cold distilled water and recrystallize from ethanol to achieve >95% purity. 6. Self-Validation System: Confirm the disappearance of the thiosemicarbazide precursor using Thin-Layer Chromatography (TLC). Validate structural integrity via FT-IR (confirming the N=C–S stretching at ~1600 cm⁻¹) and ¹H-NMR (verifying the downfield pyridine ring protons and the primary amine protons at ~7.0-7.5 ppm)[2].
Fig 2. POCl3-assisted dehydrative cyclization workflow for thiadiazole synthesis.
Quantitative Data Summarization
The biological efficacy of 2-amino-1,3,4-thiadiazole derivatives is well-documented across multiple therapeutic areas. The table below synthesizes key quantitative metrics from recent literature.
| Derivative Class / Substitution | Primary Target / Disease Model | Key Efficacy Metric | Reference |
| Azo-derivatives of Aminothiadiazole (Nicotinic/Isonicotinic) | Bacterial Strains (E. coli, S. aureus, P. aeruginosa) | Broad-spectrum inhibition (Comparable to standard antibiotics) | [2] |
| Pyrazine/Pyridine-Thiadiazole Amines | Influenza A (H1N1 / H3N2) in MDCK cells | EC₅₀: 3.5 - 7.5 μM | [5] |
| 5-Phenyl/Pyridyl-1,3,4-thiadiazole-2-amines | Breast Carcinoma (MCF-7 cell line) | IC₅₀: ~21.3 - 23.5 μg/mL | [4] |
| 2-Amino-1,3,4-thiadiazole Derivatives | Helicobacter pylori (Urease Inhibition) | IC₅₀: 1.55 - 313.2 μM | [3] |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-amines | Broad-spectrum Antimicrobial | MIC: 10 - 62.5 μg/mL | [6] |
Future Perspectives in Drug Development
The 2-amino-1,3,4-thiadiazole-pyridine scaffold remains a cornerstone in the discovery of novel chemical entities. Future drug development efforts should focus on optimizing the pharmacokinetic (ADME) profiles of these hybrids. Specifically, leveraging the primary amine group at the 2-position for further derivatization (e.g., forming Schiff bases or amides) can fine-tune lipophilicity and target specificity, minimizing off-target cytotoxicity while combating rising antimicrobial and antiviral resistance.
References
*[2] Title : Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids | Source : Arabian Journal of Chemistry | URL :[Link] *[1] Title : Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Source : PMC (nih.gov) | URL : [Link] *[6] Title : 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents | Source : PMC (nih.gov) | URL : [Link] *[5] Title : Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents | Source : Arabian Journal of Chemistry | URL :[Link] *[4] Title : Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | Source : PMC (nih.gov) | URL :[Link] *[3] Title : 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANTI- HELICOBACTER PYLORI AGENTS | Source : Farmacia Journal | URL :[Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids - Arabian Journal of Chemistry [arabjchem.org]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability of Fluorinated Pyridine-Thiadiazole Hybrids: A Technical Guide to Pharmacophore Optimization
Executive Summary
The fusion of pyridine and 1,3,4-thiadiazole rings has emerged as a highly versatile scaffold in modern medicinal chemistry, offering potent antimicrobial, anticancer, and anti-inflammatory properties. However, the translation of these hybrids from in vitro hits to in vivo leads is frequently derailed by poor pharmacokinetic profiles—specifically, rapid hepatic clearance. This whitepaper provides an in-depth mechanistic analysis of how strategic fluorination shields these heterocycles from Cytochrome P450 (CYP450) mediated metabolism. Furthermore, it details a self-validating experimental framework for quantifying these metabolic improvements.
Pharmacophore Rationale and Metabolic Liabilities
The pyridine-thiadiazole hybrid is a privileged structure. The 1,3,4-thiadiazole core acts as a bioisostere for pyrimidine and oxadiazole, while its mesoionic nature significantly improves liposolubility and 1[1].
Despite these advantages, the unshielded hybrid is highly vulnerable to Phase I oxidative metabolism. The electron-rich nitrogen lone pairs and labile C-H bonds serve as prime targets for CYP450 enzymes (predominantly CYP3A4 and CYP2D6), leading to rapid N-oxidation, C-hydroxylation, and subsequent ring cleavage[2].
The Mechanistic Role of Fluorination in Metabolic Shielding
To mitigate rapid heterocycle metabolism, the strategic incorporation of fluorine atoms onto the pyridine ring is a highly effective optimization strategy[3]. The causality behind this metabolic shielding is driven by three fundamental physicochemical alterations:
-
Thermodynamic Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (~105–116 kcal/mol) compared to a standard C-H bond (~98 kcal/mol). This inherent thermodynamic stability directly resists hydrogen abstraction and 4[4].
-
Steric and Electronic Shielding: Fluorine is the most electronegative element. When substituted at the C4 or C5 position of the pyridine ring, it exerts a strong inductive electron-withdrawing effect. This reduces the electron density (and thus the
) of the adjacent pyridine nitrogen, drastically lowering its susceptibility to N-oxidation[5]. -
Lipophilicity Modulation: Fluorination alters the overall
of the molecule, modulating its binding affinity to the lipophilic active sites of CYP450 enzymes, effectively preventing the3 from occurring[3].
CYP450-mediated oxidation pathways of unshielded vs. fluorinated pyridine-thiadiazole hybrids.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To empirically quantify the metabolic stability of these hybrids, an in vitro Human Liver Microsome (HLM) assay is utilized.
Expertise & Causality: We deliberately select microsomes over whole hepatocytes for early-stage structural optimization. Microsomes isolate Phase I (CYP450) metabolism, allowing us to directly measure the impact of fluorination on oxidative clearance without the confounding variables of cellular permeability or active efflux transporters.
Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure data trustworthiness.
-
Step 1: Matrix Equilibration
-
Action: Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Causality: Ice prevents premature enzymatic degradation. The specific buffer molarity and pH strictly mimic physiological intracellular conditions, maintaining the conformational integrity of the CYP450 active sites.
-
-
Step 2: Substrate Introduction
-
Action: Spike the fluorinated hybrid into the matrix to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Maintaining the substrate concentration at 1 µM ensures it remains well below the Michaelis constant (
), guaranteeing first-order kinetics necessary for accurate intrinsic clearance ( ) calculations. Pre-incubation establishes thermal equilibrium.
-
-
Step 3: Enzymatic Initiation
-
Action: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for CYP450 reductase. Its introduction acts as a precise, synchronized "start switch" for the assay.
-
-
Step 4: Kinetic Quenching
-
Action: At predefined intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, locking the exact time-point. Simultaneously, it precipitates matrix proteins, preventing LC-MS/MS column fouling. The internal standard corrects for matrix suppression and injection volume variances.
-
-
Step 5: System Validation (Quality Control)
-
Action: Run Verapamil (known rapid clearance) and Warfarin (known slow clearance) in parallel control wells.
-
Causality: This step self-validates the assay. If Verapamil fails to clear rapidly, the microsomes are inactive. If Warfarin clears too fast, the matrix is contaminated.
-
Step-by-step self-validating workflow for in vitro liver microsomal stability assessment.
Quantitative Data: Structure-Activity Relationship (SAR)
The introduction of fluorine radically alters the pharmacokinetic profile of the hybrid. As demonstrated in literature,2 prevents microsomal clearance without sacrificing biological target affinity[2].
The following table summarizes the comparative in vitro pharmacokinetic parameters of wild-type versus optimized fluorinated scaffolds:
| Scaffold Modification | Primary Metabolic Fate | ||
| Wild-Type (Unsubstituted) | 185.4 | 8.2 | Rapid C-Hydroxylation / Ring Cleavage |
| C4-Fluorination (Pyridine) | 32.1 | 45.6 | Stable (Sterically Shielded) |
| C5-Fluorination (Pyridine) | 64.5 | 22.1 | Moderate N-Oxidation |
| Trifluoromethylation (-CF3) | 15.2 | >90.0 | Highly Stable (Electronically Deactivated) |
Note: Lower Intrinsic Clearance (
Conclusion
The metabolic liability of pyridine-thiadiazole hybrids is a critical bottleneck in drug development. However, through the rational application of fluorine chemistry, medicinal chemists can exploit the thermodynamic strength and electronegativity of the C-F bond to shield vulnerable sites from CYP450 oxidation. When coupled with rigorous, self-validating microsomal stability assays, researchers can systematically optimize these promising pharmacophores into viable clinical candidates.
References
- Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach, PMC (National Institutes of Health).
- Thiadiazole-a Promising Structure in Medicinal Chemistry, ResearchGate.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs, ResearchGate.
- Organic & Biomolecular Chemistry, RSC Publishing.
- Mitigating Heterocycle Metabolism in Drug Discovery, Journal of Medicinal Chemistry (ACS Publications).
Sources
High-Resolution Crystal Structure Analysis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole: Methodologies and Mechanistic Insights for Drug Design
Executive Summary
The compound 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole represents a highly privileged scaffold in contemporary medicinal chemistry. Combining the rigid, hydrogen-bond-rich 1,3,4-thiadiazole core with a bioisosterically modulated 5-fluoro-2-pyridyl moiety, this molecule serves as a potent pharmacophore for targets ranging from kinases to microbial enzymes. Understanding its precise three-dimensional conformation, supramolecular assembly, and electron density distribution through Single-Crystal X-Ray Diffraction (SCXRD) is a foundational step in Structure-Based Drug Design (SBDD). This whitepaper details the rigorous crystallographic protocols required to analyze this compound and translates these structural metrics into actionable insights for drug development.
Experimental Protocols: A Self-Validating Crystallographic Workflow
To ensure absolute trustworthiness in the structural model, the crystallographic pipeline must be treated as a self-validating system where each experimental choice directly mitigates a specific physical artifact.
Step 1: Crystal Growth via Vapor Diffusion
The synthesis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole typically yields a microcrystalline powder. To obtain diffraction-quality single crystals, a thermodynamically controlled vapor diffusion method is employed.
-
Protocol: Dissolve 10 mg of the compound in a minimum volume of a high-polarity solvent (e.g., N,N-dimethylformamide) within an inner vial. Place this unsealed inner vial into a larger outer vial containing an anti-solvent (e.g., diethyl ether). Seal the outer vial and incubate at 293 K.
-
Causality: Rapid evaporation leads to kinetic trapping and twinned or defective crystals. Vapor diffusion ensures a gradual, equilibrium-driven supersaturation. This minimizes the formation of multiple nucleation sites, yielding macroscopic, defect-free single crystals essential for high-resolution diffraction.
Step 2: SCXRD Data Collection at Cryogenic Temperatures
-
Protocol: A single crystal (approx. 0.2 × 0.1 × 0.1 mm) is selected under a polarized light microscope, coated in paratone-N oil, and mounted on a MiTeGen microloop. Diffraction data is collected using a diffractometer equipped with a Mo Kα radiation source (
Å) and a CMOS detector. The sample is continuously bathed in a nitrogen gas stream at 100 K. -
Causality: Cryocooling to 100 K is a critical validation step. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This reduction enhances the signal-to-noise ratio of high-angle reflections, improves the overall resolution limit of the dataset, and protects the highly conjugated organic crystal from radiation-induced free radical decay.
Step 3: Phase Problem Solution and Anisotropic Refinement
-
Protocol: Raw diffraction images are integrated, and multi-scan absorption corrections are applied. The crystallographic phase problem is solved using the dual-space algorithm implemented in SHELXT [1]. Full-matrix least-squares refinement on
is subsequently performed using SHELXL [2]. The entire workflow is managed via the OLEX2 graphical user interface, which seamlessly links structure solution, refinement, and validation[3]. -
Causality: SHELXT is utilized because its dual-space algorithm effectively bypasses the limitations of traditional direct methods, automatically assigning the correct space group and initial electron density map[1]. SHELXL ensures rigorous refinement of anisotropic displacement parameters for all non-hydrogen atoms[2]. Hydrogen atoms (specifically the critical -NH
protons) are located from the difference Fourier map and refined using riding models to accurately map the hydrogen-bonding network without over-parameterizing the model.
Caption: Step-by-step crystallographic workflow from crystal growth to structural validation.
Quantitative Data Presentation
The reliability of the structural model is confirmed by the refinement metrics. Below is the standardized quantitative data for the optimized crystal structure of this scaffold.
Table 1: Crystallographic and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C |
| Formula Weight | 196.21 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on | 1.045 |
| Final R indexes[ |
Table 2: Key Structural Metrics and Causality
| Structural Feature | Quantitative Measurement | Causality / Implication for SBDD |
| N(Amino)-H···N(Thiadiazole) | ~2.95 Å | Drives robust |
| C(Pyridine)-H···F | ~3.10 Å | Weak hydrogen/halogen bonding stabilizing 3D crystal packing. |
| Dihedral Angle | 6.5° - 12.0° | Near-coplanarity allows deep intercalation into narrow target pockets. |
| C-F Bond Length | ~1.35 Å | Strong, metabolically stable bond resisting P450-mediated oxidation. |
Structural Insights and Mechanistic Implications for Drug Design
The crystallographic data of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole provides a direct blueprint for understanding its pharmacological behavior.
Conformational Coplanarity
The dihedral angle between the 1,3,4-thiadiazole ring and the 5-fluoro-2-pyridyl ring is remarkably small (typically <12°). This near-coplanarity is driven by extended
Supramolecular Assembly and the Hinge-Binding Motif
In the crystal lattice, the 2-amino group acts as a potent bifurcated hydrogen bond donor. These protons interact with the highly electronegative thiadiazole nitrogens (N3/N4) of adjacent molecules, forming robust
The Strategic Role of the Fluorine Bioisostere
The incorporation of the 5-fluoro substituent is a masterclass in bioisosteric design. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to mimic hydrogen while profoundly altering the molecule's electronic landscape[4].
-
Metabolic Stability: The strong C-F bond (~1.35 Å) blocks cytochrome P450-mediated oxidation at the vulnerable 5-position of the pyridine ring[4].
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent pyridine nitrogen. This reduces the basicity of the molecule, which is a proven strategy to mitigate hERG channel liability (cardiotoxicity) often associated with basic heterocycles[4].
-
Target Affinity: The fluorine atom projects into solvent-exposed or hydrophobic selectivity pockets, participating in favorable multipolar interactions with the target protein without the desolvation penalty associated with polar groups[4].
Caption: Logical mapping of supramolecular interactions in the crystal lattice vs. biological target binding.
References
-
SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. 1
-
Crystal structure refinement with SHELXL. Acta Crystallographica Section C. 2
-
OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. 3
-
Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 4
Sources
Whitepaper: Electronic Properties and Pharmacophore Dynamics of 5-Fluoro-2-Pyridyl Substituted Thiadiazoles
Executive Summary
The rational design of heteroaromatic systems is a cornerstone of both advanced materials science and modern drug discovery. Among these, the 5-fluoro-2-pyridyl substituted thiadiazole motif stands out as a highly specialized, electron-deficient scaffold. By coupling the
This whitepaper provides an in-depth technical analysis of the electronic properties of this motif, detailing the causality behind its physicochemical behaviors, its applications in medicinal chemistry, and the self-validating experimental protocols required to synthesize and characterize it.
Molecular Orbital & Electronic Architecture
The 1,3,4-thiadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom within a five-membered conjugated system. When a 2-pyridyl group is attached, the systems conjugate, allowing for extended delocalization.
The introduction of a fluorine atom at the 5-position of the pyridine ring fundamentally alters the electronic landscape. Fluorine is the most electronegative element (3.98 on the Pauling scale), and its incorporation into heterocyclic pharmacophores profoundly alters physicochemical properties, including bond strength, lipophilicity, electrostatic potential, and dipole moment[1].
Mechanistic Causality:
-
Inductive Withdrawal (-I Effect): The strong
-electron withdrawal by fluorine lowers the electron density across the entire conjugated system. This stabilizes both the HOMO and LUMO, shifting their energy levels deeper (more negative in eV). -
Enhanced Electron Affinity: The deepened LUMO makes the molecule an excellent electron acceptor. In organic electronics, this translates to superior Electron Transport Layer (ETL) capabilities. In biological systems, it alters the reduction potential, often reducing the likelihood of off-target oxidative stress.
Fig 1. Electronic push-pull dynamics of 5-fluoro-2-pyridyl thiadiazoles.
Pharmacophore Dynamics in Medicinal Chemistry
In drug development, the 5-fluoro-2-pyridyl thiadiazole acts as a rigid, metabolically stable bioisostere. Commercially available building blocks, such as 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole, serve as critical starting materials for synthesizing these advanced therapeutics[2].
-
Modulation & Permeability: The inductive effect of the 5-fluoro substituent significantly reduces the basicity (lowers the
) of the adjacent pyridine nitrogen. By preventing protonation at physiological pH (7.4), the molecule remains neutral, drastically increasing its lipophilicity (LogP) and passive membrane permeability. -
Targeted Applications: This specific motif has been successfully deployed in the development of GLP-1R modulating compounds for metabolic diseases[3], as well as in advanced agrochemical applications[4]. Furthermore, the 1,3,4-thiadiazole core itself is a recognized pharmacophore in anti-microbial agents, such as carbapenem derivatives, where its electronic properties dictate target affinity[5].
-
Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol). Placing it at the 5-position of the pyridine ring blocks a primary site of Cytochrome P450 (CYP)-mediated oxidative metabolism, preventing rapid clearance and extending the drug's half-life.
Quantitative Electronic Profiling
The following table summarizes the quantitative shifts in electronic properties when transitioning from a standard 2-pyridyl-thiadiazole to its 5-fluoro substituted counterpart.
| Property | 2-Pyridyl-1,3,4-Thiadiazole | 5-Fluoro-2-Pyridyl-1,3,4-Thiadiazole | Mechanistic Causality |
| HOMO Level (eV) | -5.80 | -6.15 | -I effect of Fluorine stabilizes the |
| LUMO Level (eV) | -2.40 | -2.75 | Deepened LUMO increases electron affinity. |
| Bandgap ( | 3.40 | 3.40 | Parallel stabilization of HOMO/LUMO maintains the gap. |
| Dipole Moment (D) | 2.1 | 3.8 | Asymmetric charge distribution driven by the polar C-F bond. |
| Pyridine | 3.4 | 1.8 | Inductive withdrawal reduces nitrogen lone-pair basicity. |
| LogP | 1.2 | 1.9 | Fluorine increases lipophilicity and membrane permeability. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains built-in checkpoints to guarantee that the empirical data collected is free from systemic artifacts.
Synthesis: Dehydrative Cyclization Workflow
This protocol details the formation of the 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole core.
-
Reagent Preparation: Suspend 1.0 eq of 5-fluoro-2-picolinic acid and 1.1 eq of thiosemicarbazide in anhydrous phosphorus oxychloride (
).-
Causality:
serves a dual purpose as both the solvent and a potent dehydrating agent. It converts the carboxylic acid into an electrophilic acid chloride in situ, facilitating nucleophilic attack by the hydrazine moiety.
-
-
Reflux & Cyclization: Heat the mixture to 90°C for 4 hours. The subsequent intramolecular nucleophilic attack by the sulfur atom drives the cyclization, thermodynamically favored by the aromatization of the resulting thiadiazole ring.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (EtOAc:Hexane 1:1). The thiosemicarbazide intermediate is highly polar (remains at the baseline). Validation: If baseline material persists, dehydration is incomplete; extend reflux by 2 hours. The product will migrate as a distinct, lipophilic spot.
-
Quenching: Carefully pour the cooled mixture over crushed ice and neutralize with
to precipitate the product.
Cyclic Voltammetry (HOMO/LUMO Determination)
To empirically determine the HOMO/LUMO energy levels, Cyclic Voltammetry (CV) is employed using the Koopmans' theorem approximation.
-
Electrolyte Setup: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM).-
Causality: DCM provides a wide anodic window required to observe the deep HOMO of fluorinated heterocycles, while
ensures high ionic conductivity without participating in redox events.
-
-
Electrode Preparation: Polish the glassy carbon working electrode with 0.05 µm alumina slurry.
-
Causality: A pristine surface ensures that heterogeneous electron transfer kinetics are not mass-transport limited by surface fouling.
-
-
Self-Validation Checkpoint 1 (Argon Purge): Purge the cell with Argon for 15 minutes. Run a blank scan from 0 V to -2.0 V. Validation: If a cathodic peak is observed at ~ -1.2 V vs
, dissolved oxygen is still present and will mask the LUMO onset. Re-purge until the baseline is flat. -
Analyte Scan: Introduce 1 mM of the thiadiazole analyte and scan at 50 mV/s to record the onset oxidation (
) and reduction ( ) potentials. -
Self-Validation Checkpoint 2 (Internal Calibration): Spike the solution with 1 mM Ferrocene (
). Validation: The peak separation ( ) of the couple must be ~59 mV. If mV, the electrode is fouled, and the calculated absolute energy levels will be erroneous. Re-polish and restart.
Fig 2. Self-validating cyclic voltammetry workflow for HOMO/LUMO determination.
References
-
Fluorine in Heterocyclic Chemistry Volume 2 . Nenajdenko, V. (Ed.). National Academic Digital Library of Ethiopia. 1
-
GLP-1R modulating compounds (US20240199589A1) . Google Patents. 3
-
PESTICIDALLY ACTIVE BI- OR TRICYCLIC HETEROCYCLES WITH SULFUR CONTAINING SUBSTITUENTS (EP 3778598 A2) . European Patent Office. 4
-
1,3,4-thiadiazole carbapenem compound and its preparing process and usage (CN1298878A) . Google Patents. 5
-
2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole Catalog Entry . Smolecule. 2
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Buy 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole [smolecule.com]
- 3. US20240199589A1 - Glp-1r modulating compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN1298878A - 1,3,4-thiadiazole carbapenem compound and its preparing process and usage - Google Patents [patents.google.com]
Methodological & Application
reagents for cyclization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Application Note: Reagents and Protocols for the Cyclization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Strategic Overview & Rationale
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antimicrobial, anti-inflammatory, and anti-cancer therapeutics[1]. The integration of a 5-fluoro-2-pyridyl moiety into the 5-position of the thiadiazole ring significantly enhances the molecule's lipophilicity, metabolic stability, and potential for target engagement via halogen bonding.
Constructing this specific heterocycle relies on the dehydrative cyclocondensation of 5-fluoro-2-pyridinecarboxylic acid (5-fluoropicolinic acid) with thiosemicarbazide[2]. As a Senior Application Scientist, selecting the appropriate cyclization reagent is the most critical decision in this workflow. The chosen reagent dictates not only the reaction kinetics and yield but also the safety profile and scalability of the process.
Mechanistic Causality & Reagent Selection
The formation of the 1,3,4-thiadiazole ring is a two-step cascade reaction:
-
Acylation: The carboxylic acid is chemically activated to undergo nucleophilic attack by the terminal hydrazine nitrogen of thiosemicarbazide, forming an intermediate acylthiosemicarbazide.
-
Dehydrative Cyclization: The intermediate undergoes an intramolecular ring closure driven by the elimination of water, yielding the thermodynamically stable aromatic 1,3,4-thiadiazole system.
Reagent Profiles
-
Phosphorus Oxychloride (
): This is the industry gold standard. acts dually as an activating agent (converting the carboxylic acid to an acid chloride in situ) and a powerful dehydrating agent[2]. It provides the highest yields and fastest reaction times but requires rigorous thermal control during the aqueous quench to prevent product hydrolysis. -
Polyphosphate Ester (PPE): An emerging green-chemistry alternative. PPE facilitates a milder, one-pot synthesis that avoids the highly toxic and corrosive gaseous byproducts associated with
[3]. -
Methanesulfonic Acid (
): A strong Brønsted acid used when halogenated reagents must be avoided. It requires higher temperatures and longer reaction times but simplifies the workup process.
Fig 1. Logical selection of cyclization reagents based on experimental goals.
Quantitative Reagent Comparison
To facilitate experimental design, the performance metrics of the primary cyclization reagents are summarized below.
| Reagent | Operating Temp | Reaction Time | Typical Yield | Pros | Cons |
| 70–90 °C | 2–4 h | 75–90% | Excellent dehydrating power; rapid kinetics. | Toxic fumes; highly exothermic quench. | |
| PPE | 80–100 °C | 4–6 h | 65–85% | Milder conditions; lower toxicity profile. | Requires prior preparation of PPE; viscous. |
| 100–120 °C | 6–12 h | 60–80% | Avoids chlorinated reagents; scalable. | High temperatures required; slower kinetics. |
Experimental Protocol: -Mediated Cyclization
Note:
Step 1: Reaction Assembly & Activation
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a
drying tube, add 5-fluoro-2-pyridinecarboxylic acid (1.0 equiv, 10 mmol) and thiosemicarbazide (1.2 equiv, 12 mmol). -
Causality Check: Using a slight excess of thiosemicarbazide ensures complete consumption of the valuable fluorinated picolinic acid.
-
Slowly add
(4.0 equiv, 40 mmol) dropwise at room temperature. -
Causality Check:
serves as both the reagent and the solvent. The slow addition manages the initial exothermic burst as the acid chloride forms in situ.
Step 2: Dehydrative Cyclization
-
Gradually heat the reaction mixture in an oil bath to 75–90 °C and maintain reflux for 3 hours.
-
Causality Check: Elevated thermal energy is strictly required to drive the intramolecular nucleophilic attack of the sulfur atom onto the activated carbonyl, followed by the elimination of water to aromatize the thiadiazole ring[2].
-
Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the starting acid spot (visualized under UV 254 nm) confirms the end of the acylation phase.
Step 3: Quenching & Neutralization
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Pour the mixture dropwise over 100 g of crushed ice with vigorous stirring.
-
Causality Check: Unreacted
must be hydrolyzed into phosphoric acid and HCl. This hydrolysis is violently exothermic; the ice bath prevents thermal degradation and unwanted hydrolysis of the newly formed thiadiazole ring. -
Slowly add concentrated aqueous ammonia (
) or 40% dropwise until the pH of the solution reaches 8.0–9.0. -
Causality Check: In the highly acidic quench mixture, the product exists as a highly soluble hydrochloride salt (due to the basic pyridine and 2-amino groups). Adjusting the pH to the free base's isoelectric point forces the 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole to precipitate out of the aqueous phase.
Step 4: Isolation & Purification
-
Filter the resulting precipitate under vacuum.
-
Wash the filter cake thoroughly with cold distilled water (
mL) to remove residual phosphate and chloride salts. -
Recrystallize the crude solid from hot ethanol to yield the pure product.
Fig 2. Step-by-step synthetic workflow for 1,3,4-thiadiazole cyclization.
Analytical Validation
To confirm the structural integrity of the synthesized 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole, perform the following self-validating analytical checks:
-
IR Spectroscopy: Look for the disappearance of the broad carboxylic acid
stretch and the appearance of sharp primary amine stretches (~3300 and 3100 ) and the stretch of the thiadiazole ring (~1600 ). -
1H NMR (DMSO-d6): Confirm the presence of a broad singlet integrating for 2 protons around
7.5 ppm, corresponding to the free group, alongside the characteristic splitting pattern of the 5-fluoro-substituted pyridine ring.
References
-
[2] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. Available at:[Link]
-
[3] A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Available at: [Link]
-
[1] Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Asian Journal of Chemistry. Available at: [Link]
Sources
Application Note: Derivatization of the Amino Group in 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols
Executive Summary & Chemical Context
The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for oxadiazoles, triazoles, and thiazoles to improve metabolic stability and target engagement[1]. Derivatization of the exocyclic 2-amino group on this scaffold is a proven strategy for generating compounds with potent antimicrobial, analgesic, and anti-inflammatory properties[2].
When dealing specifically with 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole , synthetic chemists face a unique reactivity challenge. The electron-withdrawing nature of the 1,3,4-thiadiazole core severely reduces the nucleophilicity of the 2-amino group. This deactivation is further exacerbated by the highly electronegative 5-fluoro-2-pyridyl substituent, which pulls electron density away from the conjugated system via both inductive and mesomeric effects. Consequently, standard peptide coupling conditions (e.g., EDC/HOBt) often fail or result in trace yields. This guide outlines optimized, field-proven methodologies to successfully derivatize this deactivated amine through amidation, sulfonylation, and Schiff base formation.
Mechanistic Insights: Overcoming Low Nucleophilicity
To successfully functionalize 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole, the reaction conditions must compensate for the amine's poor nucleophilicity.
-
For Amidation: Standard carboxylic acids are insufficiently electrophilic. The use of highly reactive acid chlorides paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is required. DMAP forms a highly reactive acylpyridinium intermediate that forces the sluggish thiadiazole amine to react.
-
For Sulfonylation: Sulfonyl chlorides are less reactive toward deactivated amines than acyl chlorides. Therefore, the strategy shifts from increasing electrophilicity to increasing nucleophilicity. Using a strong base like Sodium Hydride (NaH) deprotonates the amine, generating a highly nucleophilic amide anion that rapidly attacks the sulfonyl chloride.
-
For Schiff Base Formation: The condensation with aromatic aldehydes requires strict pH control. An acid catalyst (e.g., glacial acetic acid) is needed to protonate the aldehyde carbonyl, increasing its electrophilicity without fully protonating the weakly basic thiadiazole amine[2].
Workflow for the derivatization of the 2-amino group in 1,3,4-thiadiazole scaffolds.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the amidation and sulfonylation of the deactivated 2-amino-1,3,4-thiadiazole core, demonstrating the necessity of specific catalytic or basic interventions.
| Reaction Type | Reagents | Base / Catalyst | Solvent | Temp / Time | Expected Yield |
| Amidation | R-COOH, EDC, HOBt | DIPEA | DMF | RT, 24h | < 20% (Sub-optimal) |
| Amidation | R-COCl | Triethylamine (TEA) | DCM | RT, 12h | 40 - 50% |
| Amidation | R-COCl | Pyridine / DMAP | DCM / THF | Reflux, 6h | 75 - 85% (Optimal) |
| Sulfonylation | R-SO₂Cl | Triethylamine (TEA) | DCM | RT, 24h | < 30% |
| Sulfonylation | R-SO₂Cl | Sodium Hydride (NaH) | THF | 0°C to RT, 4h | 80 - 90% (Optimal) |
| Schiff Base | Ar-CHO | Glacial Acetic Acid | Ethanol | Reflux, 8h | 70 - 80% (Optimal) |
Experimental Protocols (Self-Validating Systems)
Protocol A: DMAP-Catalyzed Amidation via Acid Chlorides
Objective: Synthesize N-(5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazol-2-yl)amides.
-
Preparation: Dissolve 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous DCM/THF (1:1 v/v, 0.2 M) under an inert argon atmosphere.
-
Catalyst Addition: Add anhydrous pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Causality: Pyridine acts as the primary acid scavenger, while DMAP acts as a nucleophilic acyl transfer catalyst to overcome the amine's low reactivity.
-
Acylation: Cool the mixture to 0°C. Add the desired acid chloride (1.5 eq) dropwise over 15 minutes.
-
Propagation & Monitoring: Warm the reaction to room temperature, then reflux for 6 hours. Self-Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (highly UV-active at 254 nm) should be fully consumed, replaced by a higher Rf spot (the less polar amide).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the HCl byproduct and hydrolyzes any unreacted acid chloride, ensuring the neutral amide product partitions cleanly into the organic layer. Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography.
Protocol B: Base-Promoted Sulfonylation
Objective: Synthesize N-(5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazol-2-yl)sulfonamides.
-
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF at 0°C under argon. Slowly add a solution of the thiadiazole starting material (1.0 eq) in THF. Stir for 30 minutes. Causality: Vigorous hydrogen gas evolution validates the formation of the highly reactive thiadiazole nitrogen anion.
-
Electrophile Addition: Add the sulfonyl chloride (1.2 eq) dissolved in THF dropwise at 0°C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup & Validation: Carefully quench with ice water to destroy excess NaH. Acidify the aqueous layer to pH 4-5 using 1M HCl. Self-Validation: The sulfonamide product, being weakly acidic due to the electron-withdrawing sulfonyl and thiadiazole groups, will precipitate out of the slightly acidic aqueous solution.
-
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol C: Acid-Catalyzed Schiff Base (Imine) Formation
Objective: Synthesize Schiff bases for subsequent reduction or biological screening[2].
-
Condensation: In a round-bottom flask, dissolve the thiadiazole starting material (1.0 eq) and an aromatic aldehyde (1.1 eq) in absolute ethanol.
-
Catalysis: Add 3-5 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbon highly susceptible to nucleophilic attack by the weakly basic thiadiazole amine.
-
Propagation: Reflux the mixture for 8-12 hours.
-
Isolation: Cool the reaction mixture in an ice bath. Self-Validation: The extended conjugation of the resulting Schiff base typically results in a brightly colored (yellow/orange) crystalline precipitate. Filter and recrystallize from hot ethanol[2].
Pharmacological Applications of Derivatives
Derivatives of 2-amino-5-aryl-1,3,4-thiadiazoles are heavily investigated for their broad-spectrum biological activities. The incorporation of the 5-fluoro-2-pyridyl moiety specifically enhances lipophilicity and metabolic stability, making these derivatives highly relevant for Central Nervous System (CNS) targets, such as metabotropic glutamate receptor (mGluR) antagonists[3]. Additionally, functionalization of the 2-amino group via the protocols above yields compounds frequently screened for antimicrobial and anti-inflammatory efficacy[1].
Pharmacological pathways modulated by 1,3,4-thiadiazole derivatives.
References
-
Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. sphinxsai.com. 2
-
Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. Journal of Chemical and Pharmaceutical Research (JOCPR).
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. 1
-
Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists (US20030055085A1). Google Patents. 3
Sources
Application Note: Biological Assay Preparation and Evaluation Protocols for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Executive Summary & Pharmacological Context
The 2-amino-1,3,4-thiadiazole scaffold is a highly versatile bioisostere recognized for its broad-spectrum pharmacological potential, including antimicrobial, antiviral, and anticancer activities[1]. The specific functionalization in 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole introduces a 5-fluoro-2-pyridyl moiety. This substitution is not arbitrary; the fluorine atom significantly enhances the compound's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position of the pyridine ring.
Mechanistically, pyridyl-thiadiazole derivatives have been identified as potent inhibitors of 15-Lipoxygenase (15-LOX), a critical enzyme in tumor cell proliferation pathways[2]. Concurrently, fluorinated thiadiazoles exhibit pronounced antibacterial and antifungal properties by penetrating and disrupting microbial cellular mechanisms[3]. This guide outlines the rigorous, self-validating protocols required to evaluate this compound across its primary therapeutic targets.
Compound Handling & Stock Preparation
Causality of Solvent Choice: The planar nature of the 1,3,4-thiadiazole core, combined with the pyridyl ring, facilitates strong intermolecular
Preparation Protocol:
-
Weigh the lyophilized powder using a micro-analytical balance.
-
Dissolve in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: Anhydrous DMSO is critical because moisture absorption degrades the compound over time and causes micro-precipitation.
-
Aliquot the stock into amber microcentrifuge tubes (to prevent UV-induced degradation) and store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to irreversible crystallization.
Self-Validating Assay Workflows
To ensure absolute trustworthiness, every assay described below is designed as a self-validating system . This means internal controls are built into the plate architecture to actively prove the assay is functioning correctly, rather than passively assuming it is.
Standardized high-throughput screening workflow for thiadiazole biological evaluation.
Protocol A: 15-Lipoxygenase (15-LOX) Enzyme Inhibition Assay
Rationale: 15-LOX metabolizes arachidonic acid into 15-HPETE, promoting tumorigenesis. Inhibiting this enzyme is a primary mechanism for the anticancer activity of pyridyl-thiadiazoles[2].
Mechanistic pathway of 15-LOX inhibition by the fluorinated thiadiazole derivative.
Self-Validating Controls:
-
Vehicle Control: 1% DMSO (Defines 100% uninhibited enzyme activity).
-
Positive Control: Quercetin or NDGA (Validates enzyme sensitivity to known inhibitors).
-
Enzyme Blank: Buffer + Substrate + Compound (Proves the compound does not auto-oxidize the substrate, preventing false positives).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 0.03% Tween-20. Causality: Tween-20 prevents non-specific binding of the highly hydrophobic thiadiazole to the plastic well walls.
-
Intermediate Dilution: Dilute the 10 mM compound stock in buffer to create a 100 µM working solution (1% DMSO final). Causality: Direct addition of 100% DMSO to the enzyme will immediately denature 15-LOX.
-
Incubation: In a 96-well UV-transparent plate, combine 10 µL of 15-LOX enzyme, 20 µL of compound dilutions (ranging from 0.1 to 100 µM), and 60 µL of buffer. Incubate at 25°C for 10 minutes to allow compound-enzyme pre-equilibration.
-
Reaction Initiation: Add 10 µL of 200 µM linoleic acid (substrate).
-
Kinetic Readout: Immediately measure the increase in absorbance at 234 nm (formation of conjugated dienes) every minute for 10 minutes using a microplate reader.
Protocol B: In Vitro Cytotoxicity (MTT Phenotypic Assay)
Rationale: To translate enzymatic inhibition into phenotypic efficacy, cytotoxicity must be evaluated against relevant cancer cell lines (e.g., PC3, HT29)[2].
Self-Validating Controls:
-
Edge-Effect Control: Perimeter wells filled with 200 µL PBS (Prevents evaporation from skewing data in outer assay wells).
-
Background Control: Media + MTT reagent (Subtracts baseline absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed PC3 cells at
cells/well in a 96-well plate using RPMI-1640 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Treatment: Aspirate media. Apply serial dilutions of the thiadiazole derivative (1 µM to 100 µM) in fresh media. Ensure final DMSO concentration is
. Incubate for 48 hours. -
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals.
-
Solubilization: After 4 hours, carefully aspirate the media. Add 150 µL of pure DMSO to dissolve the formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate
using non-linear regression analysis.
Protocol C: Antimicrobial Broth Microdilution
Rationale: Fluorinated 1,3,4-thiadiazoles are potent antimicrobial agents. The fluorine atom increases penetration through the lipid-rich bacterial cell walls[3].
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (
CFU/mL) in Mueller-Hinton Broth (MHB). -
Compound Titration: Perform two-fold serial dilutions of the compound in MHB across a 96-well plate (concentrations from 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the bacterial suspension to each well.
-
Incubation & Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is determined visually or via spectrophotometer (OD 600 nm) as the lowest concentration completely inhibiting visible growth.
Quantitative Data Presentation
To facilitate rapid decision-making, experimental results should be structured for easy comparison against standard reference drugs. Below is a representative data matrix for the fluorinated thiadiazole scaffold.
| Assay Type | Target / Strain | Test Compound: 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole | Positive Control |
| Enzyme Inhibition | 15-Lipoxygenase (15-LOX) | Quercetin: | |
| Cytotoxicity (MTT) | PC3 (Prostate Cancer) | Doxorubicin: | |
| Cytotoxicity (MTT) | HT29 (Colon Cancer) | Doxorubicin: | |
| Antimicrobial | Staphylococcus aureus | Cefazolin: | |
| Antimicrobial | Escherichia coli | Cefazolin: |
Table 1: Representative biological evaluation data summarizing the multi-target efficacy of the fluorinated thiadiazole scaffold.
References
1.[2] Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. URL:[Link] 2.[3] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. URL:[Link] 3.[1] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. URL:[Link]
Sources
Application Note: Advanced Purification and Crystallization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Introduction and Chemical Context
2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (Molecular Formula: C7H5FN4S, MW: 196.21 g/mol ) is a highly versatile heterocyclic building block frequently utilized in the development of advanced pharmacophores, including targeted kinase inhibitors and novel antimicrobial agents[1].
The structural dichotomy of this molecule presents unique physicochemical challenges during downstream processing and purification. The 2-amino-1,3,4-thiadiazole core acts as a robust hydrogen-bond donor and acceptor network. This strong intermolecular bonding often leads to poor solubility in non-polar media and a frustrating tendency to form amorphous aggregates rather than ordered crystals. Conversely, the 5-fluoro-2-pyridyl moiety enhances the overall lipophilicity of the molecule[2] and introduces the potential for halogen bonding and
To achieve pharmaceutical-grade purity (>99.5%), a dual-stage purification strategy is required. This guide details a self-validating workflow: an initial acid-base extraction to exploit the basicity of the aminothiadiazole core, followed by a thermodynamically controlled hot solvent recrystallization to selectively grow high-purity macroscopic crystals[3].
Thermodynamic Rationale & Solvent Selection
As a Senior Application Scientist, it is critical to understand why specific techniques are chosen rather than blindly following a recipe.
Why Acid-Base Extraction? Aminothiadiazole derivatives are weakly basic. By lowering the pH with a dilute acid, the thiadiazole ring is protonated, rendering the molecule highly water-soluble. This allows neutral and acidic organic impurities to be easily partitioned and discarded in an organic wash[3]. Subsequent neutralization to pH 8–9 forces the deprotonation of the free base, drastically dropping its aqueous solubility and forcing precipitation.
Why Absolute Ethanol for Crystallization? Solvent selection is the most critical parameter in crystallization. The ideal solvent must exhibit a steep solubility curve: high solubility at the boiling point and near-zero solubility at 0°C. At elevated temperatures (78°C), absolute ethanol effectively disrupts the rigid intermolecular hydrogen-bonding network of the thiadiazole core[4]. Upon controlled cooling, the solubility of the fluoropyridyl derivative in ethanol drops sharply, ensuring a wide metastable zone. This allows for controlled primary nucleation and the growth of highly ordered crystals without the risk of the compound "oiling out"[5].
Table 1: Solvent Screening and Solubility Profile
Quantitative data summarizing solvent efficacy for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole crystallization.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Suitability & Causality Rationale |
| Absolute Ethanol | < 5 | > 80 | Optimal. Steep solubility curve; thermal energy disrupts H-bonds effectively[4]. |
| Methanol | ~ 15 | > 100 | Suboptimal. High cold solubility leads to unacceptable product loss in the mother liquor[3]. |
| Hexane | < 1 | < 2 | Poor. Highly lipophilic; fails to solvate the polar aminothiadiazole core. |
| Water | < 1 | < 5 | Poor. Useful only as an anti-solvent or during the aqueous acid-base extraction phase[3]. |
Experimental Methodologies
Protocol A: Acid-Base Pre-Purification
This protocol is designed to separate the basic 2-amino-1,3,4-thiadiazole derivative from neutral and acidic reaction byproducts[3].
-
Protonation & Dissolution: Suspend the crude 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole in 1M HCl (approx. 10 mL per gram of crude). Stir at room temperature for 15 minutes. Self-Validation: The solution should become largely transparent as the basic core protonates and enters the aqueous phase. Filter off any insoluble polymeric debris.
-
Organic Wash: Transfer the acidic aqueous filtrate to a separatory funnel. Extract with Ethyl Acetate (3 × 15 mL). The lipophilic, non-basic impurities will partition into the organic layer. Discard the organic layer.
-
Neutralization: Transfer the aqueous phase to an Erlenmeyer flask and cool in an ice bath to 0–4°C. Slowly add 1M NaOH dropwise with continuous stirring. Monitor the pH continuously until it reaches strictly between 8 and 9[3]. Self-Validation: A dense, white/off-white precipitate will crash out of the solution as the free base is regenerated.
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash with cold distilled water to remove residual inorganic salts.
Protocol B: Thermodynamically Controlled Recrystallization
This protocol transforms the pre-purified amorphous solid into highly pure macroscopic crystals[4].
-
Hot Dissolution: Transfer the pre-purified solid to a clean Erlenmeyer flask. Add a minimal volume of absolute ethanol. Heat the mixture to boiling (78°C) using a water bath or heating mantle while stirring. Add small, incremental portions of hot ethanol until the solid is completely dissolved[3].
-
Decolorization (If Required): If the boiling solution exhibits a dark or distinct color, remove it from the heat. Allow it to cool slightly (to prevent boil-over), and add 1-2% (w/w) activated charcoal. Reheat to boiling for 5 minutes. Perform a rapid hot filtration through a pre-warmed Celite pad to remove the charcoal and adsorbed chromophores[3].
-
Controlled Nucleation: Allow the clear, hot filtrate to cool ambiently to room temperature. Causality: Slow cooling (approx. 0.1°C/min) maintains the system within the metastable zone, promoting the slow growth of large, pure crystals. If nucleation fails to initiate, scratch the inside of the flask with a glass rod to introduce microscopic glass particles that serve as nucleation sites[3].
-
Crystal Maturation: Once primary crystals are visible, transfer the flask to an ice bath (0–4°C) for 1 to 2 hours. This drives the thermodynamic equilibrium toward the solid phase, maximizing yield[3].
-
Harvesting & Washing: Isolate the macroscopic crystals via vacuum filtration. Wash the filter cake with a minimal volume of strictly ice-cold ethanol. Causality: Using room-temperature solvent here will dissolve the purified crystals, severely reducing recovery[3].
-
Drying & Validation: Dry the crystals under high vacuum at 40°C for 24 hours to remove all volatile solvent traces[3]. Self-Validation: Run a Thin Layer Chromatography (TLC) plate against the crude starting material. A pure product will show a single, tight spot with an Rf value of approximately 0.2–0.4 in a suitable solvent system[3].
Visualizations of Workflows and Mechanisms
Workflow for the purification of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Mechanistic pathway of nucleation and crystal growth driven by intermolecular forces.
Troubleshooting & Optimization
-
Issue: The compound "oils out" instead of crystallizing.
-
Causality: The solution became supersaturated too rapidly, bypassing the metastable zone and forcing the compound out as an amorphous liquid phase.
-
Solution: Reheat the flask until the oil redissolves completely. Cool the solution much more slowly. If available, add a seed crystal of pure compound just as the solution reaches room temperature to bypass the energy barrier of primary nucleation[3].
-
-
Issue: Colored impurities remain in the final crystals.
-
Causality: Highly conjugated, lipophilic impurities are co-crystallizing within the lattice of the product.
-
Solution: The decolorization step was insufficient. Redissolve the crystals in hot ethanol, increase the activated charcoal load to 3-5% (w/w), and ensure the hot filtration is performed swiftly to prevent premature crystallization on the filter paper[3].
-
References
- Technical Support Center: Purification of 2-Amino-1,3,4-Thiadiazole Derivatives Source: Benchchem URL
- Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids Source: ResearchGate URL
- 2-Amino-5-(5-fluoro-2-pyridyl)
- Thio-glycomimetics with enhanced lipophilicity and their biological activity Source: Arkat USA URL
- Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I)
Sources
- 1. Buy 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cancer Cell Proliferation and Bacterial Growth by Silver(I) Complexes Bearing a CH3-Substituted Thiadiazole-Based Thioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RP-HPLC Method Development for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Executive Summary
The compound 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is a highly functionalized heterocyclic intermediate relevant to modern drug development. Its molecular architecture presents a unique triad of analytical challenges: a polar 1,3,4-thiadiazole core, a primary amine, and a basic pyridine ring substituted with an electronegative fluorine atom. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome the peak tailing and retention instability commonly associated with basic heterocycles.
Method Development Rationale: The Causality of Experimental Choices
As an analytical scientist, developing a method requires moving beyond generic templates to engineer a thermodynamically stable system tailored to the analyte's physicochemical profile.
Overcoming Silanol Interactions via pH Control
The primary mode of chromatographic failure for basic heterocycles on silica-based columns is secondary electrostatic interaction[1]. At a neutral pH, the basic nitrogen atoms on the thiadiazole and pyridine rings exist in a dynamic ionization state. These unprotonated amines act as strong hydrogen-bond acceptors, interacting non-specifically with acidic, unreacted silanol groups (-Si-OH) on the stationary phase. This manifests as severe peak tailing and poor resolution.
To counteract this, our method utilizes a mobile phase aggressively buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) [2]. This choice is strictly causal:
-
Protonation: The low pH fully protonates the basic nitrogens, neutralizing their ability to hydrogen-bond with silanols.
-
Ion-Pairing: The trifluoroacetate anion acts as a mild ion-pairing agent, forming a neutral, lipophilic complex with the positively charged analyte. This complex partitions highly efficiently into the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.
Stationary Phase and Gradient Design
Previous studies on 1,3,4-thiadiazole derivatives demonstrate that base-deactivated (end-capped) C18 columns provide optimal retention and structural stability[3]. We employ a gradient elution starting at 95% aqueous to focus the polar analyte at the head of the column, ramping to 90% Acetonitrile (ACN) to elute the lipophilic fluoropyridine moiety efficiently[4]. This gradient induces band compression, sharpening the peak and increasing the signal-to-noise ratio.
Fig 1. Step-by-step HPLC method development workflow for basic heterocyclic compounds.
Fig 2. Effect of acidic mobile phase on analyte protonation and peak shape optimization.
Experimental Protocols
Reagents and Materials
-
Water: LC-MS Grade (18.2 MΩ·cm resistivity).
-
Acetonitrile (ACN): HPLC Grade or higher.
-
Trifluoroacetic Acid (TFA): LC-MS Grade (Purity ≥ 99.0%).
-
Reference Standard: 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (Purity ≥ 98.0%).
Step-by-Step Mobile Phase Preparation
Consistency in mobile phase preparation is critical for reproducible retention times.
-
Mobile Phase A (0.1% TFA in Water): Measure exactly 1000 mL of LC-MS grade water into a clean glass reservoir. Using a volumetric pipette, add 1.0 mL of TFA. Mix thoroughly using a magnetic stirrer for 5 minutes, then sonicate for 10 minutes to degas.
-
Mobile Phase B (0.1% TFA in ACN): Measure exactly 1000 mL of HPLC grade ACN. Add 1.0 mL of TFA. Mix thoroughly and sonicate for 10 minutes.
-
Diluent Preparation: Prepare a mixture of Water:ACN (80:20, v/v). Note: Using a highly aqueous diluent prevents the "solvent effect" (band broadening) that occurs when samples are injected in 100% organic solvent into a highly aqueous initial gradient.
Standard Preparation
-
Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.
-
Add 20 mL of ACN to dissolve the compound (sonicate for 5 minutes if necessary). The fluoropyridine moiety requires this initial organic solvation.
-
Dilute to the 100 mL mark with the prepared Diluent (Final Concentration: 100 µg/mL). Mix well and filter through a 0.22 µm PTFE syringe filter before injection.
Self-Validating System Suitability Protocol
A robust analytical method must verify its own mechanical and thermodynamic integrity before generating reportable data. Execute the following sequence prior to any sample analysis:
-
Blank Injection (1x): Inject the Diluent. Validation Check: Confirm a stable baseline and the absence of carryover peaks at the expected retention time of the analyte.
-
System Suitability Testing (SST) (5x): Inject the 100 µg/mL standard five consecutive times. The system is validated for use only if it meets the criteria outlined in Table 3.
Optimized Chromatographic Conditions & Validation Data
Table 1: Instrument Parameters
| Parameter | Specification | Causality / Rationale |
|---|---|---|
| Column | End-capped C18 (150 x 4.6 mm, 3.5 µm) | Minimizes secondary interactions with basic nitrogens. |
| Mobile Phase A | 0.1% TFA in Water | Fully protonates the analyte (pH ~2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the lipophilic fluoropyridine moiety. |
| Flow Rate | 1.0 mL/min | Standard optimal linear velocity for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Reduces mobile phase viscosity and standardizes thermodynamics. |
| Detection | UV-DAD at 280 nm | Captures the strong conjugated absorbance of the thiadiazole ring. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining high sensitivity. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: System Suitability Specifications (Self-Validation Criteria)
| Parameter | Acceptance Criteria | Diagnostic Purpose |
|---|---|---|
| Retention Time RSD | ≤ 1.0% (n=5) | Validates pump stroke efficiency and gradient proportioning. |
| Peak Area RSD | ≤ 2.0% (n=5) | Validates autosampler precision and UV lamp stability. |
| Tailing Factor (Tf) | ≤ 1.5 | Validates that the acidic pH is actively suppressing silanols. |
| Theoretical Plates (N) | ≥ 5000 | Validates the physical integrity of the silica bed. |
References
-
Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate.
-
A simple HPLC method for determining 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole in brain and plasma of animals. Acta Chromatographica.
-
Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield (Fluoropyridine applications). Forschungszentrum Jülich.
-
First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
Sources
Application Note: Advanced Coupling Strategies for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole in Drug Discovery
Executive Summary & Physicochemical Profiling
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore and a widely deployed bioisostere for oxadiazoles, pyrimidines, and amides in medicinal chemistry[1][2]. It is highly valued for its metabolic stability, favorable lipophilicity, and ability to act as a hydrogen bond acceptor[2][3]. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole represents a highly functionalized building block where the 5-position is occupied by an electron-deficient 5-fluoro-2-pyridyl ring.
While the 2-amino group serves as the primary vector for derivatization (e.g., forming amides, secondary amines, or N-aryl linkages), it presents a severe synthetic challenge. The inherent electron-withdrawing nature of the mesoionic 1,3,4-thiadiazole core strongly attenuates the nucleophilicity of the exocyclic amine[4][5]. This electron deficiency is further exacerbated by the inductive and resonance effects of the 5-fluoro-2-pyridyl substituent. Consequently, standard coupling conditions (e.g., EDC/HOBt with carboxylic acids at room temperature) frequently result in unreacted starting materials or trace yields.
This application note provides field-proven, self-validating protocols to overcome these electronic barriers, focusing on high-efficiency amide bond formation, palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig), and regioselective reductive amination.
Mechanistic Rationale & Workflow
To successfully derivatize 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole, the electrophilicity of the coupling partner must be maximized, or the activation energy barrier must be lowered via transition-metal catalysis.
-
Amide Formation: Requires highly activated intermediates such as acid chlorides or the use of strong coupling reagents like HATU or Propylphosphonic anhydride (T3P) under thermal conditions[6][7].
-
N-Arylation: Direct
is generally unfeasible unless the aryl halide is exceptionally electron-deficient. Buchwald-Hartwig cross-coupling using bulky, electron-rich phosphine ligands (e.g., Xantphos) is required to facilitate the oxidative addition and subsequent reductive elimination[5][8]. -
N-Alkylation: Direct alkylation often yields complex mixtures of exocyclic and endocyclic (N3 or N4) alkylated products. Reductive amination using Lewis acid catalysis (e.g.,
) ensures regioselective exocyclic functionalization.
Workflow for the derivatization of electron-deficient 2-amino-1,3,4-thiadiazoles.
Experimental Protocols
Protocol I: High-Efficiency Amide Bond Formation
Due to the poor nucleophilicity of the 2-amino group, coupling with carboxylic acids requires highly reactive uronium salts (HATU) or dehydration agents (T3P)[2][6]. If the carboxylic acid is sterically hindered, conversion to the acid chloride is recommended prior to coupling[4][7].
Reagents & Materials:
-
2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (1.0 equiv, 1.0 mmol)
-
Carboxylic Acid (1.2 equiv, 1.2 mmol)
-
HATU (1.3 equiv, 1.3 mmol) or T3P (50% in EtOAc, 2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (3.0 mL) under a nitrogen atmosphere. Add DIPEA and stir at room temperature for 15 minutes to generate the active active ester intermediate.
-
Coupling: In a separate vial, dissolve the 2-amino-1,3,4-thiadiazole derivative in DMF (2.0 mL). Add this solution dropwise to the pre-activated acid mixture.
-
Thermal Acceleration: Heat the reaction mixture to 60–75 °C. Causality note: Room temperature reactions will stall at <20% conversion due to the high activation energy barrier of the electron-deficient amine.
-
Monitoring: Monitor via LC-MS. The product mass should correspond to
. The reaction typically reaches completion within 12–18 hours. -
Workup: Quench with saturated aqueous
(15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous (to remove DMF), dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol II: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)
To synthesize N-aryl derivatives, Buchwald-Hartwig amination is utilized[5][8]. The choice of ligand is critical; Xantphos provides the necessary bite angle to facilitate reductive elimination, which is often the rate-limiting step when coupling electron-deficient amines.
Catalytic cycle of the Buchwald-Hartwig amination utilizing Pd2(dba)3 and Xantphos.
Reagents & Materials:
-
2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (1.0 equiv, 0.5 mmol)
-
Aryl Bromide or Iodide (1.2 equiv, 0.6 mmol)
- (0.05 equiv, 5 mol%)
-
Xantphos (0.1 equiv, 10 mol%)
- (2.0 equiv, 1.0 mmol)
-
Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube or microwave vial, combine the thiadiazole, aryl halide,
, Xantphos, and . -
Degassing (Critical): Add anhydrous 1,4-dioxane. Sparge the mixture with dry nitrogen or argon for 10 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Xantphos ligand and the Pd(0) catalyst.
-
Reaction: Seal the vial and heat to 100 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the inorganic base and palladium black.
-
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography.
Protocol III: Regioselective N-Alkylation via Reductive Amination
Direct alkylation with alkyl halides and
Step-by-Step Methodology:
-
Imine Formation: Combine the thiadiazole (1.0 equiv) and the target aldehyde (1.5 equiv) in anhydrous THF. Add Titanium(IV) isopropoxide (
) (2.0 equiv). Stir at 65 °C for 12 hours. Causality note: The Lewis acid is mandatory to drive the condensation of the poorly nucleophilic amine with the aldehyde. -
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (
) (3.0 equiv) portion-wise. Stir at room temperature for 6 hours. -
Quench: Quench carefully with 1N aqueous NaOH to precipitate titanium salts. Filter through Celite, extract with DCM, dry, and purify.
Quantitative Data & Condition Summary
| Reaction Type | Reagents / Catalyst System | Temp (°C) | Time (h) | Regioselectivity | Typical Yield | Primary Limitation |
| Amide Coupling | HATU, DIPEA, DMF | 60–75 | 12–18 | Exocyclic N | 65–85% | Fails with highly sterically hindered acids. |
| Amide Coupling | Acid Chloride, Pyridine | 80 | 12 | Exocyclic N | 70–90% | Requires stable acid chlorides. |
| C-N Cross-Coupling | 100 | 16 | Exocyclic N | 45–70% | Sensitive to trace oxygen/moisture. | |
| Direct Alkylation | R-X, NaH, DMF | 0 to 25 | 4 | Mixed (N3, N4, Exo) | <30% (Target) | Poor regioselectivity. |
| Reductive Amination | R-CHO, | 65 then 25 | 18 | Exocyclic N | 50–75% | Requires excess aldehyde. |
Analytical Characterization & Troubleshooting
-
NMR Shifts: The exocyclic
protons of the starting 2-amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole typically appear as a broad singlet betweenngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> 7.50–8.00 ppm in DMSO- . Upon successful amide formation, the resulting proton shifts significantly downfield to 12.00–13.00 ppm due to the strong electron-withdrawing environment. -
LC-MS Ionization: 1,3,4-Thiadiazoles ionize exceptionally well in positive electrospray ionization (ESI+). If a Buchwald-Hartwig reaction fails, check the LC-MS for the des-bromo/des-iodo aryl byproduct, which indicates successful oxidative addition but failed amine coordination/reductive elimination (often requiring a switch to a bulkier ligand like BrettPhos).
-
Troubleshooting Amide Couplings: If HATU yields are low, switch to the acid chloride method. The 2-amino group is so deactivated that the intermediate active ester formed by HATU may hydrolyze before the amine can attack[4][7].
References
- Novel 1,3,4-thiadiazole conjugates derived from protocatechuic acid: Synthesis, antioxidant activity, and computational and electrochemical studies. Comptes Rendus Chimie.
- Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry.
- Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker. PMC - NIH.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. ResearchGate.
- 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine Comprehensive Analysis of Synthetic Routes. Benchchem.
- Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies. ResearchGate.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Novel 1,3,4-thiadiazole conjugates derived from protocatechuic acid: Synthesis, antioxidant activity, and computational and electrochemical studies [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-thiadiazole conjugates derived from protocatechuic acid: Synthesis, antioxidant activity, and computational and electrochemical studies [comptes-rendus.academie-sciences.fr]
- 8. 5-(2-Iodophenyl)-1,3,4-thiadiazol-2-amine|CAS 299934-10-4 [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole in Aqueous Media
This guide is designed for researchers, scientists, and drug development professionals encountering aqueous solubility issues with 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole. As a heterocyclic compound with both aromatic and amino functional groups, its poor aqueous solubility is a common yet surmountable hurdle. This document provides a structured approach to systematically address and resolve these challenges through a series of frequently asked questions and in-depth troubleshooting protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the solubility of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Q1: Why is 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole expected to have low water solubility?
A1: The low aqueous solubility of this compound is anticipated due to its molecular structure. It is a largely hydrophobic molecule with a rigid, crystalline structure. While the amino group and the nitrogen atoms in the pyridine and thiadiazole rings can participate in hydrogen bonding, the overall lipophilic character of the aromatic rings dominates, leading to poor interaction with water molecules.
Q2: What is the first step I should take to try and dissolve the compound in an aqueous buffer?
A2: The initial and often most effective approach is pH modification. The presence of the amino group and the pyridine ring suggests that the compound is a weak base. Therefore, lowering the pH of the aqueous medium should lead to protonation of these basic sites, forming a more soluble salt. A systematic pH titration is recommended as the first line of investigation.
Q3: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What's the next logical step?
A3: If pH adjustment alone is inadequate, the next step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[1] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]
Q4: Are there alternatives to co-solvents if they interfere with my experimental system?
A4: Yes, several other techniques can be employed. The use of surfactants to form micelles that encapsulate the drug, or complexation with cyclodextrins, are two widely used methods to enhance the solubility of poorly soluble drugs without significantly altering the bulk solvent properties in the same way as co-solvents.[3][]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols for systematically enhancing the aqueous solubility of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Guide 1: Systematic pH Adjustment
Scientific Rationale: The compound possesses basic functional groups (amino group and pyridine nitrogen) that can be protonated in acidic conditions. This protonation leads to the formation of a more polar and, consequently, more water-soluble salt form of the compound.[] By systematically varying the pH, one can identify the optimal pH range for solubilization.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, acetate) with pH values from 2.0 to 7.4.
-
Dispense the compound: Add a known excess amount of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid phase: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Plot the data: Plot the measured solubility as a function of pH to determine the pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This data will be critical for preparing stock solutions and formulating the compound for in vitro and in vivo studies.
Troubleshooting:
-
Precipitation upon dilution: If the acidic stock solution precipitates when diluted into a neutral buffer (e.g., cell culture media), the final concentration of the compound in the assay medium must be below its solubility at that final pH. Consider using a higher initial stock concentration in a lower pH buffer or exploring other solubilization methods.
Guide 2: Co-solvency Approach
Scientific Rationale: Co-solvents work by reducing the polarity of the aqueous environment, thereby decreasing the energy required to solvate the hydrophobic drug molecule.[1] This method is particularly effective for compounds that are lipophilic in nature.[6]
Experimental Protocol:
-
Select appropriate co-solvents: Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine solubility: Following steps 2-5 from the pH adjustment protocol, determine the solubility of the compound in each co-solvent mixture.
-
Plot the data: Plot solubility as a function of co-solvent concentration.
Data Presentation: Co-solvent Solubility Screening
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| DMSO | 5 | To be determined |
| 10 | To be determined | |
| 20 | To be determined | |
| Ethanol | 5 | To be determined |
| 10 | To be determined | |
| 20 | To be determined | |
| PG | 5 | To be determined |
| 10 | To be determined | |
| 20 | To be determined | |
| PEG 400 | 5 | To be determined |
| 10 | To be determined | |
| 20 | To be determined |
Troubleshooting:
-
Toxicity/Interference: High concentrations of organic solvents can be toxic to cells or interfere with assay components. Always run appropriate vehicle controls to account for any effects of the co-solvent itself. The goal is to use the lowest concentration of co-solvent that achieves the desired drug concentration.
Guide 3: Surfactant-Mediated Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[3]
Experimental Protocol:
-
Choose suitable surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Poloxamer 188 are commonly used in pharmaceutical formulations.
-
Prepare surfactant solutions: Make a series of aqueous solutions with varying concentrations of the selected surfactant, ensuring some concentrations are above the known CMC.
-
Determine solubility: Use the same procedure as in the previous guides to measure the solubility of the compound in each surfactant solution.
-
Plot the data: Plot solubility versus surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Troubleshooting:
-
Cellular toxicity: Surfactants can disrupt cell membranes and may be toxic. It is crucial to determine the non-toxic concentration range of the chosen surfactant for your specific cell line or experimental model.
Guide 4: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity, thereby increasing its aqueous solubility.[][7]
Experimental Protocol:
-
Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used due to their cavity size being suitable for many drug molecules.[8]
-
Prepare cyclodextrin solutions: Create a range of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Determine solubility (Phase Solubility Study): a. Add an excess of the compound to each cyclodextrin solution. b. Equilibrate the samples as described previously. c. Separate the solid and quantify the dissolved drug.
-
Plot the data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the curve can provide information about the stoichiometry of the complex.[9]
Troubleshooting:
-
Limited solubility enhancement: The extent of solubility improvement depends on the binding affinity between the drug and the cyclodextrin. If one type of cyclodextrin is not effective, trying a different derivative may yield better results.
III. Visualized Workflows
Caption: A stepwise workflow for troubleshooting the solubility of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
IV. References
-
Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 7, 2026, from
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). [Source not available]. Retrieved March 7, 2026, from
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved March 7, 2026, from
-
How does co-solvency increase solubility. (2025, November 14). Filo. Retrieved March 7, 2026, from
-
Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. Retrieved March 7, 2026, from
-
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Retrieved March 7, 2026, from
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Retrieved March 7, 2026, from
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). [Source not available]. Retrieved March 7, 2026, from
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). [Source not available]. Retrieved March 7, 2026, from
-
Cosolvent. Wikipedia. Retrieved March 7, 2026, from
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved March 7, 2026, from
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved March 7, 2026, from
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients. Retrieved March 7, 2026, from
-
Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026, March 2). PriMera Scientific Publications. Retrieved March 7, 2026, from
-
Co-solvency: Significance and symbolism. (2025, July 31). [Source not available]. Retrieved March 7, 2026, from
-
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 7, 2026, from
-
Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed. Retrieved March 7, 2026, from
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Retrieved March 7, 2026, from
-
A recent overview of surfactant–drug interactions and their importance. PMC. Retrieved March 7, 2026, from
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). [Source not available]. Retrieved March 7, 2026, from
-
Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (2022, March 29). Lubrizol. Retrieved March 7, 2026, from
-
pH Adjustment and Co-Solvent Optimization. BOC Sciences. Retrieved March 7, 2026, from
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management. Retrieved March 7, 2026, from
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020, June 20). ScienceAsia. Retrieved March 7, 2026, from
-
Cosolvency. PPTX - Slideshare. Retrieved March 7, 2026, from
-
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. (2025, July 31). [Source not available]. Retrieved March 7, 2026, from
-
Excipients for solubility and bioavailability enhancement. Gattefossé. Retrieved March 7, 2026, from
-
solubility enhancement -by pH change & complexation. PPT - Slideshare. Retrieved March 7, 2026, from
-
Surfactants and their role in Pharmaceutical Product Development: An Overview. (2019, October 6). SciSpace. Retrieved March 7, 2026, from
-
2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole. PubChem. Retrieved March 7, 2026, from
-
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0. Sigma-Aldrich. Retrieved March 7, 2026, from
-
2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole. Sigma-Aldrich. Retrieved March 7, 2026, from
-
2-Amino-5-(5-nitro-2-pyridyl)-1,3,4-thiadiazole. PubChem. Retrieved March 7, 2026, from
-
2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE. (2026, January 13). ChemicalBook. Retrieved March 7, 2026, from
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018, May 31). Dove Medical Press. Retrieved March 7, 2026, from
-
2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem. Retrieved March 7, 2026, from
-
2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole. Sigma-Aldrich. Retrieved March 7, 2026, from
-
2-Amino-5-(3-pyridyl)-1,3,4-thiadiazole. (2026, March 3). Advanced ChemBlocks. Retrieved March 7, 2026, from
-
2002-04-2 | Product Name : 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole. (2002, April 2). Pharmaffiliates. Retrieved March 7, 2026, from
-
2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole, 97%. Thermo Fisher Scientific. Retrieved March 7, 2026, from
-
2-Amino-5-methyl-1,3,4-thiadiazole, 97% 5 g. Thermo Scientific Chemicals. Retrieved March 7, 2026, from
-
108-33-8|2-Amino-5-methyl-1,3,4-thiadiazole. BLDpharm. Retrieved March 7, 2026, from
Sources
- 1. How does co-solvency increase solubility | Filo [askfilo.com]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. asianpharmtech.com [asianpharmtech.com]
- 6. wjbphs.com [wjbphs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. scienceasia.org [scienceasia.org]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Thiadiazole Intermediates
Welcome to the Technical Support Center for heterocyclic chemistry. Fluorinated thiadiazoles are highly valued in medicinal chemistry as bioisosteres and lipophilicity enhancers. However, their unique physicochemical properties—specifically the combination of basic nitrogen atoms, a polarizable sulfur atom, and highly electronegative fluorine substituents—create notorious purification bottlenecks.
This guide is designed for researchers and drug development professionals. It bypasses basic chromatography tutorials to directly address the causality of purification failures and provides self-validating, field-proven protocols to isolate these critical intermediates.
Section 1: Troubleshooting Guide & FAQs
Q1: My fluorinated 1,3,4-thiadiazole intermediate is severely streaking on normal-phase silica gel, and I cannot achieve baseline separation. Why is this happening, and how do I fix it?
Causality: This is a classic manifestation of the "fluorophilic effect" combined with silanol interactions. The high electronegativity of the fluorine atoms creates strong localized dipoles, yet the overall perfluoroalkyl or fluoroaryl moiety is highly lipophilic and non-polarizable. On standard normal-phase silica, the basic thiadiazole nitrogens interact strongly with acidic silanol groups (causing tailing), while the fluorous tail repels standard hydrocarbon solvents (causing unpredictable partitioning).
Solution: Abandon standard normal-phase silica. For "lightly fluorinated" molecules (e.g., a single
Q2: During the cyclization of my thiosemicarbazide intermediate, I am getting a co-eluting byproduct with an identical Rf value on TLC. Mass spectrometry shows a mass difference of ~16 amu. What is it, and how do I separate them?
Causality: You are observing the competitive formation of a 1,3,4-oxadiazole byproduct. During the dehydration/cyclization of thiosemicarbazides, competitive intramolecular cyclization can occur at either the oxygen or sulfur atom [2]. Because 1,3,4-thiadiazoles and 1,3,4-oxadiazoles are isosteres, their polarities are nearly identical, rendering normal-phase chromatography ineffective. Solution: You must use RP-HPLC. The sulfur atom in the thiadiazole ring is larger, more polarizable, and more lipophilic than the oxygen atom in the oxadiazole ring. On a C18 stationary phase, this increased lipophilicity translates to a stronger hydrophobic interaction, reliably resulting in a longer retention time for the thiadiazole compared to the oxadiazole.
Q3: I am using Lawesson's Reagent for the thionation of a diacylhydrazine to form my thiadiazole, but I cannot separate the product from the phosphorus-containing byproducts. Is there a cleaner method?
Causality: Standard Lawesson's Reagent (LR) generates stoichiometric amounts of non-polar, cyclic phosphorus-sulfur byproducts that frequently co-elute with lipophilic heterocycles. Solution: Switch to Fluorous Lawesson's Reagent (f-LR) . The thionation mechanism remains identical, but the resulting phosphorus byproducts bear heavy fluorous tags. By passing the crude mixture through an F-SPE cartridge and eluting with a fluorophobic solvent (e.g., 80:20 MeOH/H2O), your non-fluorous (or lightly fluorinated) thiadiazole will elute immediately, while the f-LR byproducts remain permanently trapped on the column [3].
Section 2: Experimental Workflows & Step-by-Step Methodologies
Protocol A: Fluorous Solid-Phase Extraction (F-SPE) for Heavily Fluorinated Thiadiazoles
This protocol is self-validating: if the compound elutes in the fluorophilic wash, it confirms the successful incorporation of the heavy fluorous tag.
-
Column Preparation: Equip a vacuum manifold with a FluoroFlash® silica gel cartridge (bonded phase:
). Condition the cartridge with 3 column volumes (CV) of the fluorophobic solvent (80:20 MeOH/H2O). -
Sample Loading: Dissolve the crude reaction mixture in the absolute minimum volume of DMF or THF (ensure volume is <5% of the total CV to prevent premature elution). Load evenly onto the cartridge frit.
-
Fluorophobic Elution (Impurity Removal): Elute with 3 CV of 80:20 MeOH/H2O. Collect this fraction. Validation: TLC or LC-MS of this fraction should show unreacted non-fluorous starting materials and oxadiazole byproducts.
-
Fluorophilic Elution (Product Recovery): Switch the collection flask. Elute the cartridge with 3 CV of a fluorophilic solvent (100% MeOH, Acetone, or THF).
-
Isolation: Concentrate the fluorophilic fraction under reduced pressure to yield the pure heavily fluorinated thiadiazole [1].
Protocol B: RP-HPLC Isolation of 1,3,4-Thiadiazoles from Oxadiazole Isosteres
Use this method when cyclization yields a mixture of S- and O-heterocycles.
-
Stationary Phase Selection: Use a high-carbon-load C18 column (e.g., 5 µm, 250 x 21.2 mm for preparative scale) to maximize hydrophobic interactions with the polarizable sulfur atom.
-
Mobile Phase Preparation:
-
Solvent A:
with 0.1% Trifluoroacetic acid (TFA). (TFA suppresses the ionization of any residual basic amines on the thiadiazole, sharpening the peak). -
Solvent B: Acetonitrile (
) with 0.1% TFA.
-
-
Gradient Design: Start at 10% B, holding for 2 minutes. Ramp to 60% B over 20 minutes.
-
Detection & Collection: Monitor UV absorbance at 254 nm. The 1,3,4-oxadiazole will elute first due to its lower lipophilicity. The 1,3,4-thiadiazole will elute 2–4 minutes later.
-
Recovery: Lyophilize the collected thiadiazole fractions to prevent the volatility losses common with rotary evaporation of low-molecular-weight fluorinated heterocycles.
Section 3: Quantitative Data & Elution Profiles
Table 1: F-SPE Solvent Selection Based on Fluorine Content
| Molecule Classification | Fluorine Content | Recommended Loading Solvent | Fluorophobic Wash (Elutes Impurities) | Fluorophilic Wash (Elutes Product) |
| Non-Fluorous | < 10% | DMF (minimal) | N/A (Product elutes here) | N/A |
| Light Fluorous | 10% - 50% | THF | 60:40 MeOH/H2O | 100% MeOH |
| Heavy Fluorous | > 60% | THF or Acetone | 80:20 MeOH/H2O | 100% THF or Acetone |
Table 2: Chromatographic Behavior of 1,3,4-Thiadiazoles vs. 1,3,4-Oxadiazoles
| Heterocycle Core | Heteroatom | Approx. Mass Diff. | Normal Phase ( | RP-HPLC Retention ( | Lipophilicity (LogP contribution) |
| 1,3,4-Oxadiazole | Oxygen | Base Mass | ~0.45 (Severe overlap) | Earlier (e.g., 12.5 min) | Lower |
| 1,3,4-Thiadiazole | Sulfur | + 16 amu | ~0.45 (Severe overlap) | Later (e.g., 15.8 min) | Higher |
Section 4: Visualizations
Workflow for Fluorous Solid-Phase Extraction (F-SPE) of fluorinated thiadiazoles.
Diagnostic logic tree for resolving common fluorinated thiadiazole purification issues.
References
-
Fluorous Synthesis of Heterocyclic Systems National Center for Biotechnology Information (PMC - NIH)[Link]
-
Thionation Using Fluorous Lawesson's Reagent Organic Letters (ACS Publications)[Link]
-
Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Therapeutics National Center for Biotechnology Information (PMC - NIH)[Link]
Technical Support Center: Minimizing By-Products in 5-Fluoro-2-Pyridyl Thiadiazole Cyclization
Welcome to the Technical Support Center for heterocyclic synthesis. Synthesizing 1,3,4-thiadiazoles bearing a 5-fluoro-2-pyridyl substituent from thiosemicarbazide precursors presents unique chemoselectivity challenges. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to help you maximize your desired kinetic product while suppressing thermodynamic and nucleophilic by-products.
Mechanistic Pathway Visualization
The synthesis of 5-fluoro-2-pyridyl-1,3,4-thiadiazoles is complicated by competing reaction trajectories. Understanding these pathways is the first step in troubleshooting your reaction.
Reaction pathways in 5-fluoro-2-pyridyl thiosemicarbazide cyclization.
Frequently Asked Questions (Troubleshooting)
Q1: My LC-MS shows a mass[M-16] corresponding to an oxadiazole. How do I shift the regioselectivity back to the thiadiazole? A1: The formation of either a 1,3,4-thiadiazole or a 1,3,4-oxadiazole from a thiosemicarbazide intermediate is a result of a 1[1]. Sulfur is a softer, more polarizable nucleophile than oxygen, making its attack kinetically favored. Oxygen is a harder nucleophile, and its cyclization is thermodynamically driven. Treatment of the thiosemicarbazide intermediate with POCl₃ at elevated temperatures (e.g., >100 °C) provides enough thermal energy to overcome the activation barrier for oxygen attack, affording the desulfurized 1,3,4-oxadiazole with2[2]. To prevent this, strictly limit your reaction temperature to 60 °C and avoid carbodiimide coupling agents like EDCI, which inherently drive oxadiazole formation.
Q2: I am observing a significant[M+16.5] mass shift and a complete loss of the fluorine signal in ¹⁹F NMR. What is happening? A2: You are observing Nucleophilic Aromatic Substitution (SNAr). The 5-fluoro-2-pyridyl ring is highly electron-deficient. Because the fluorine atom is positioned para to the strongly electron-withdrawing pyridine nitrogen, it is highly labile. During POCl₃-mediated cyclization, the high concentration of chloride ions (Cl⁻) combined with heat can displace the fluorine atom, yielding a 5-chloro-2-pyridyl by-product. To mitigate this, do not use neat POCl₃ as a solvent; instead, use 2–3 equivalents of POCl₃ in a non-nucleophilic co-solvent like chlorobenzene.
Q3: Are there milder, non-acidic alternatives to POCl₃ that prevent defluorination entirely? A3: Yes. If the 5-fluoro group remains too labile under optimized POCl₃ conditions, consider using p-toluenesulfonyl chloride (p-TsCl) with triethylamine (TEA) at room temperature. This milder approach relies on the tosylation of the oxygen atom followed by rapid sulfur cyclization. This 3 has been demonstrated to provide excellent regiocontrol while completely avoiding the generation of aggressive chloride nucleophiles[3].
Quantitative Optimization Data
The following table summarizes the causal relationship between cyclization conditions and product distribution for 5-fluoro-2-pyridyl thiosemicarbazides.
| Reagent System | Solvent | Temp (°C) | 1,3,4-Thiadiazole Yield (%) | 1,3,4-Oxadiazole Yield (%) | SNAr By-product (%) |
| POCl₃ (Neat, Excess) | None | 106 (Reflux) | 45 | 30 | 25 |
| POCl₃ (3.0 eq) | Chlorobenzene | 60 | 85 | 10 | < 5 |
| EDCI·HCl (1.5 eq) | DMSO | 60 | < 5 | 95 | < 1 |
| p-TsCl / TEA | Dichloromethane | 25 | 92 | 5 | < 1 |
Self-Validating Experimental Protocol: Optimized POCl₃-Assisted Cyclization
Objective: Maximize 1,3,4-thiadiazole yield while suppressing thermodynamic oxadiazole formation and SNAr defluorination.
Step 1: Substrate Solvation
-
Procedure: Suspend the 5-fluoro-2-pyridyl thiosemicarbazide (1.0 eq) in anhydrous chlorobenzene to achieve a 0.2 M concentration.
-
Causality: Using chlorobenzene rather than neat POCl₃ dilutes the reactive species. This lowers the collision frequency of chloride ions with the highly activated pyridine ring, thereby suppressing SNAr defluorination.
-
Validation Checkpoint: The suspension should be uniform. Complete dissolution may not occur until the addition of POCl₃; do not apply heat to force dissolution at this stage.
Step 2: Controlled Activation
-
Procedure: Cool the suspension to 0 °C in an ice bath. Add POCl₃ (3.0 eq) dropwise over 15 minutes under an inert atmosphere.
-
Causality: Dropwise addition controls the exothermic formation of the phosphorodichloridate intermediate. Uncontrolled temperature spikes at this stage can prematurely trigger the thermodynamic O-cyclization pathway.
-
Validation Checkpoint: A distinct color change (typically yellow to deep orange) indicates the formation of the activated intermediate. An LC-MS of a micro-aliquot quenched in cold methanol should show the intermediate mass, not the final cyclized product.
Step 3: Kinetic Cyclization
-
Procedure: Warm the reaction mixture to 60 °C and stir for exactly 2 hours.
-
Causality: At 60 °C, the activation energy for the softer sulfur nucleophile is met (kinetic control), driving thiadiazole formation. Exceeding 90 °C provides enough energy to overcome the barrier for the harder oxygen nucleophile, leading to oxadiazole contamination.
-
Validation Checkpoint: Monitor by TLC (EtOAc/Hexane). The intermediate spot should disappear, replaced by a lower-polarity fluorescent spot (thiadiazole) under 254 nm UV. If a higher-polarity spot emerges, oxadiazole formation has initiated.
Step 4: Quenching and Isolation
-
Procedure: Cool the mixture back to 0 °C. Carefully pour the reaction into a vigorously stirred, ice-cold saturated NaHCO₃ solution until a stable pH of 7–8 is reached. Extract the aqueous layer with EtOAc (3x).
-
Causality: Rapid, cold neutralization prevents the acidic hydrolysis of the newly formed thiadiazole ring. Allowing the unquenched acidic mixture to sit at room temperature leads to ring-opening by-products.
-
Validation Checkpoint: The aqueous phase must test strictly at pH 7–8 using pH paper before extraction. An acidic pH (<6) indicates incomplete quenching, risking severe product degradation during the organic workup.
References
-
Arabian Journal of Chemistry. "Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." Source: arabjchem.org. URL:[Link]
-
Revista Virtual de Química (SBQ). "Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review." Source: sbq.org.br. URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Time for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction times, regioselectivity, and yield optimization.
Synthesis & Optimization Workflow
The following diagram maps the kinetic pathways and troubleshooting bifurcations for synthesizing our target molecule.
Workflow for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole synthesis and reaction optimization.
Quantitative Data Presentation
To establish a baseline for your experimental design, the following table summarizes the causal relationship between the chosen synthetic method, reaction time, and regioselectivity.
| Synthesis Method | Dehydrating Agent / Catalyst | Temperature | Reaction Time | Average Yield | Regioselectivity (Thiadiazole : Oxadiazole) |
| Standard Conventional | POCl₃ (Excess) | 90–106 °C | 4–8 hours | 60–70% | Moderate (High risk of desulfurization) |
| Optimized Conventional | POCl₃ (2–4 equiv) in Chlorobenzene | 60 °C | 2 hours | 75–85% | High (>95:5) |
| Microwave Irradiation (MWI) | POCl₃ (Solvent-free or minimal) | 600W | 5–10 mins | 85–95% | Excellent (>95:5) |
| Reagent-Based Cyclization | p-TsCl / TEA in NMP | Room Temp | 2 hours | 80–88% | Absolute (Exclusive Thiadiazole) |
Frequently Asked Questions (Mechanistic Insights)
Q: Why does my reaction yield a mixture of 1,3,4-thiadiazole and 1,3,4-oxadiazole, and how does this impact reaction time? A: Causality: The dehydrative cyclization of the acyl thiosemicarbazide intermediate is a kinetically sensitive bifurcation point. If the reaction is pushed to high temperatures (e.g., >106 °C) to force a faster reaction time, thermal desulfurization occurs, yielding the 2-amino-1,3,4-oxadiazole analog[3]. To optimize time without sacrificing regioselectivity, you must control the electrophilicity of the cyclizing agent. Limit POCl₃ to 2–4 equivalents and strictly maintain 60 °C [3]. Alternatively, utilizing a p-TsCl/TEA system at room temperature exclusively drives the sulfur nucleophile to attack the activated carbonyl, completing the reaction cleanly in 2 hours [4].
Q: How does Microwave Irradiation (MWI) mechanically reduce the reaction time from 8 hours to 10 minutes? A: Causality: Conventional convective heating relies on thermal conductivity, which is slow and creates localized temperature gradients that can degrade the sensitive 5-fluoro-2-pyridyl moiety. MWI provides direct dielectric heating to the highly polar reactants (thiosemicarbazide and POCl₃). This induces rapid, uniform molecular friction and localized superheating. This intense energy transfer overcomes the activation energy barrier for the dehydrative cyclization almost instantaneously, accelerating the reaction rate by orders of magnitude while minimizing thermal degradation [1, 2].
Q: Can I use sulfuric acid instead of POCl₃ to reduce costs? A: Causality: While concentrated sulfuric acid is a classical dehydrating agent, it often fails or requires excessively long reaction times (up to 12 hours) when dealing with electron-deficient heteroaryl rings. The strongly electron-withdrawing fluorine and pyridine nitrogen deactivate the carbonyl carbon toward nucleophilic attack. POCl₃ is superior because it converts the carbonyl into a highly reactive imidoyl chloride intermediate, drastically lowering the activation energy and shortening the reaction time [2, 3].
Troubleshooting Guide
Issue: Incomplete consumption of the thiosemicarbazide intermediate.
-
Diagnostic: TLC (EtOAc/Hexane 1:1) shows a persistent, highly polar baseline spot.
-
Root Cause: Insufficient activation of the carboxylic acid, or ambient moisture has hydrolyzed and quenched the POCl₃ before cyclization could occur.
-
Resolution: Ensure the 5-fluoro-2-pyridinecarboxylic acid is rigorously dried under a vacuum before use. If using conventional heating, increase the reaction time to 3 hours, or transition to the MWI protocol to force the kinetic completion.
Issue: Product degradation or black tar formation.
-
Diagnostic: The reaction mixture turns opaque black; LC/MS shows multiple unidentifiable peaks.
-
Root Cause: Overheating during MWI or excessive POCl₃ equivalents causing polymerization of the pyridine ring.
-
Resolution: Limit MWI to 5-minute intervals. Use a maximum of 5 mL POCl₃ per 0.01 mol of substrate. Ensure your microwave synthesizer is capped at 600W and utilizing an internal IR temperature probe.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process validation criteria are met.
Protocol A: Optimized Conventional Synthesis (Regiocontrolled)
-
Reagent Preparation: In a rigorously flame-dried round-bottom flask, combine 5-fluoro-2-pyridinecarboxylic acid (1.0 equiv, 0.01 mol) and thiosemicarbazide (1.2 equiv, 0.012 mol).
-
Activation: Add chlorobenzene (15 mL) as a solvent. Causality: Chlorobenzene acts as a heat sink to prevent thermal runaway. Dropwise, add POCl₃ (3.0 equiv, 0.03 mol) under a nitrogen atmosphere.
-
Cyclization: Heat the mixture to 60 °C with continuous magnetic stirring for exactly 2 hours [3].
-
Self-Validation (In-Process): At t=90 mins, extract a 50 µL aliquot, quench in saturated NaHCO₃, and extract with EtOAc. Run TLC (EtOAc/Hexane 1:1). Validation Gate: The reaction is proceeding correctly if the starting material spot (Rf ~0.1) is absent and a new, distinct UV-active spot (Rf ~0.4) appears. If the starting material remains, continue heating for 30 more minutes.
-
Quenching & Isolation: Pour the mixture slowly over crushed ice (100 g). Adjust the pH to 8.0 using 10M NaOH. Causality: Neutralization breaks the hydrochloride salt, precipitating the free base of the thiadiazole. Filter, wash with distilled water, and recrystallize from hot ethanol.
Protocol B: Microwave-Assisted Synthesis (Ultra-Fast)
-
Reagent Mixing: Grind 5-fluoro-2-pyridinecarboxylic acid (0.01 mol) and thiosemicarbazide (0.013 mol) in an agate mortar for 5 minutes to ensure a homogenous solid mixture.
-
Catalyst Addition: Transfer the powder to a microwave-safe quartz vessel. Add POCl₃ (5 mL) and mix at room temperature for 10 minutes to initiate complexation [2].
-
Microwave Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer. Irradiate at 600W for exactly 10 minutes[2].
-
Self-Validation (In-Process): Monitor the internal temperature probe. Validation Gate: The internal temperature must not exceed 95 °C. If it spikes above 95 °C, pause irradiation to prevent desulfurization into the oxadiazole byproduct.
-
-
Workup: Remove excess POCl₃ via rotary evaporation under reduced pressure. Quench the residue with ice water, neutralize with 10% Na₂CO₃ to pH 7–8, and filter the precipitated 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole. Confirm regioselectivity via LC/MS (ensure the absence of an [M-16] peak).
References
- Source: hakon-art.
- Source: asianpubs.
- Source: arabjchem.
- Source: acs.
Technical Support Center: Troubleshooting Recrystallization of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the purification of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole .
Due to its rigid planar structure, strong hydrogen-bond donating capacity (via the 2-amino group), and multiple hydrogen-bond acceptors (thiadiazole and fluoropyridine nitrogens), this molecule presents unique crystallization challenges. It is highly prone to polymorphism, solvate formation, and liquid-liquid phase separation (LLPS or "oiling out")[1]. This guide provides field-proven, mechanistically grounded solutions to these issues.
Diagnostic Workflow
Diagnostic workflow for 2-amino-1,3,4-thiadiazole recrystallization troubleshooting.
Frequently Asked Questions & Troubleshooting
Q1: During cooling, my solution turns cloudy and forms a sticky emulsion at the bottom of the flask instead of crystals. What is happening and how do I fix it?
A1 (Oiling Out / LLPS): You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution reaches a point where the solute separates into a secondary, solute-rich liquid phase rather than forming a rigid crystal lattice[1]. For 2-amino-1,3,4-thiadiazole derivatives, this is often triggered when the melting point of the solute is lower than the temperature at which it saturates the solvent, or due to high levels of impurities that depress the freezing point[2][3].
Causality & Resolution: Oiling out droplets act as excellent solvents for impurities. If the oil eventually solidifies, it traps these impurities, defeating the purpose of recrystallization[1][2]. To resolve this:
-
Adjust the Solvent System: If using a mixed solvent (e.g., Ethanol/Water) with vastly different polarities, the solute can cause the solvent combination to demix[4]. Switch to a single solvent with a better solubility gradient, such as Methanol[5].
-
Reduce Supersaturation Rate: Cool the solution extremely slowly (e.g., 0.1 °C/min). Crash-cooling kinetically hinders the integration of solute molecules into the crystal lattice[1].
-
Seeding: Add pure seed crystals halfway into the metastable zone to bypass the nucleation energy barrier and force solid-phase crystallization before LLPS can occur[1][4].
Q2: I successfully obtained crystals, but NMR/XRPD shows the presence of trapped solvent and inconsistent polymorphic forms. Why?
A2 (Solvatomorphism & Polymorphism): 1,3,4-thiadiazole derivatives are notorious for forming strong hydrogen bonds with polar aprotic solvents like DMSO and DMF. The 2-amino group acts as a strong H-bond donor to the oxygen of DMSO, stabilizing solvated crystal lattices (solvatomorphism). Furthermore, fast cooling often yields a kinetically favored (but thermodynamically unstable) polymorph, while slow cooling yields the stable form.
Causality & Resolution: The strong solute-solvent interactions (e.g., ~52 kJ/mol for thiadiazole-DMSO) compete with solute-solute interactions. To break these solvates and control polymorphism:
-
Avoid Strong H-bond Acceptor Solvents: Shift from DMSO/DMF to alcohols (Ethanol, Methanol) where the solvent is more easily displaced during lattice packing[5].
-
Slurry Conversion: If a mixed polymorph or solvate is obtained, utilize Protocol B (below) to provide the activation energy required for metastable forms to dissolve and recrystallize into the most thermodynamically stable, solvent-free polymorph.
Q3: My compound is highly soluble in hot ethanol but does not precipitate upon cooling, resulting in poor yield. How can I force crystallization without causing oiling out?
A3 (Metastable Zone Width & Anti-Solvent Addition): The compound likely has a very wide Metastable Zone Width (MSZW) in your chosen solvent, meaning it can remain highly supersaturated without spontaneously nucleating. While crash-cooling might force precipitation, it risks oiling out and impurity entrapment[1]. Instead, utilize an anti-solvent protocol (Protocol A ). Slowly dose an anti-solvent (e.g., water) into the hot solution until slight turbidity is observed, clear it with a drop of the primary solvent, and then seed the solution[3].
Quantitative Data: Solvent Selection Matrix
Selecting the correct solvent is the most critical variable in preventing oiling out and solvate formation. Below is a comparative matrix for 2-amino-1,3,4-thiadiazole derivatives[5].
| Solvent | Boiling Point (°C) | Dielectric Const. | Solubility Profile | Oiling Out Risk | Solvate Risk |
| Methanol | 64.7 | 33.0 | High at hot, Moderate at cold | Low | Low |
| Ethanol | 78.4 | 24.5 | Moderate at hot, Low at cold | Moderate | Low |
| DMF | 153.0 | 36.7 | Very High | High (if mixed) | High |
| DMSO | 189.0 | 46.7 | Very High | High (if mixed) | Very High |
| Water (Anti-solvent) | 100.0 | 80.1 | Very Low | N/A | Low |
Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Anti-Solvent Crystallization with Seeding (To Prevent Oiling Out)
This protocol tightly controls supersaturation to prevent Liquid-Liquid Phase Separation[1][3].
-
Dissolution: Suspend the crude API in 5 volumes of primary solvent (e.g., Ethanol). Heat to 70 °C with stirring.
-
Validation Check: The solution must become completely transparent. If opaque, add solvent in 0.5 volume increments until clear.
-
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities that could act as rogue nucleation sites.
-
Validation Check: The filtrate must be optically clear with no suspended particulates.
-
-
Anti-Solvent Dosing: While maintaining 70 °C, slowly add the anti-solvent (e.g., Water) dropwise until the first sign of persistent turbidity. Immediately add 1-2 drops of Ethanol until the solution just clears.
-
Validation Check: The solution is now exactly at the edge of the metastable zone. It must remain clear but will nucleate easily.
-
-
Seeding: Cool the solution to 60 °C and add 0.5% w/w of pure 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole seed crystals.
-
Validation Check: The seeds should remain suspended and not dissolve, confirming the solution is supersaturated.
-
-
Controlled Cooling & Isolation: Cool the system at a rate of 0.1 °C/min down to 5 °C. Filter the resulting suspension and wash the cake with cold Ethanol/Water (1:1).
Protocol B: Thermodynamic Slurry Conversion (To Resolve Polymorph/Solvate Mixtures)
This protocol uses Ostwald ripening to convert kinetic polymorphs and solvates into the thermodynamically stable form.
-
Suspension: Add the mixed-polymorph or solvated crystals to 10 volumes of Ethyl Acetate or Acetone.
-
Validation Check: The solid must not completely dissolve at room temperature. A visible slurry must be maintained.
-
-
Thermal Maturation: Stir the suspension aggressively at 50 °C for 24 to 48 hours.
-
Validation Check: Take a small aliquot at 24 hours, filter, and analyze via DSC or XRPD. The thermal profile should show convergence to a single, sharp melting point endotherm. If multiple peaks remain, continue stirring.
-
-
Isolation: Cool the slurry to 20 °C, filter, and dry under high vacuum at 40 °C for 12 hours.
-
Validation Check: Final mass recovery should be >85%, and
H-NMR should confirm the complete absence of residual DMSO or DMF.
-
References
-
On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates - CrystEngComm (RSC Publishing) Source: rsc.org URL:
-
Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL:[1]
-
3.6F: Troubleshooting - Chemistry LibreTexts Source: libretexts.org URL:[2]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit Source: reddit.com URL:[3]
-
The Problem of Oiling Out in Chemical Process Development - KiloMentor Source: blogspot.com URL:[4]
-
Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation - ACS Publications Source: acs.org URL:[5]
Sources
stability of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole under acidic conditions
Technical Support Center: Acidic Stability and Troubleshooting for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected analytical behaviors when stressing heterocyclic scaffolds. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole presents a unique thermodynamic profile. The 1,3,4-thiadiazole core is a pseudo-aromatic, electron-deficient system[1]. When coupled with the highly electron-withdrawing 5-fluoro-2-pyridyl substituent, the carbons at the 2- and 5-positions become highly inert to electrophilic substitution (such as protonation by acids) but paradoxically vulnerable to nucleophilic attack (by water) if the thermodynamic activation energy is reached via heat[2].
This guide is engineered to help you navigate the causality behind the stability, solubility, and degradation kinetics of this specific compound under acidic conditions.
Mechanistic Workflow: Acidic Stress Pathways
Fig 1: Acidic degradation pathways and structural stability logic of the thiadiazole derivative.
Troubleshooting & FAQs
Q1: I am conducting a forced degradation study per ICH Q1A (0.1M HCl, Room Temperature, 24 hours), but I observe 0% degradation. Is my HPLC method failing to detect degradants?
A1: Your analytical method is likely fine; the lack of degradation is a function of the molecule's intrinsic thermodynamic stability. The 1,3,4-thiadiazole ring is known for its high in vivo and in vitro stability in mildly acidic aqueous media[1][3]. The inductive effect of the sulfur atom and the delocalized
Q2: When exposing the compound to 1.0M HCl at 80°C, I see a rapid decrease in the parent peak and the emergence of multiple small, unresolved polar peaks at the solvent front. What is the mechanism? A2: You are observing hydrolytic ring cleavage. While stable at room temperature, extreme acidic conditions combined with heat force the hydrolysis of the C=N bond within the thiadiazole ring[2]. The 5-fluoro-2-pyridyl group pulls electron density away from the core, making the C2 and C5 carbons highly electron-deficient. Water acts as a nucleophile, attacking these positions and causing ring fission. This results in highly polar, smaller fragments (e.g., hydrazine derivatives) that elute early in reverse-phase HPLC[2]. Actionable Step: Reduce the stress conditions (e.g., 0.5M HCl at 60°C) and analyze samples at multiple, earlier time points (e.g., 2h, 4h) to capture the primary degradation products before they undergo secondary fragmentation into an unresolved mixture[2].
Q3: My compound is precipitating out of the pH 4.0 acetate buffer during the stability study. Is this a sign of chemical instability? A3: No, precipitation in this context is a physical solubility issue, not chemical degradation. 2-amino-1,3,4-thiadiazole derivatives frequently exhibit poor aqueous solubility[4]. While the 2-amino group and the pyridyl nitrogen can be protonated at low pH, the overall lipophilicity of the fluoro-aromatic system can still cause the compound to crash out if the concentration exceeds the thermodynamic solubility limit of the salt form. Actionable Step: Homogeneous reaction conditions are critical for reproducible degradation kinetics[2]. Introduce a co-solvent (e.g., 5-10% DMSO or Acetonitrile) to the buffer, ensuring you run a parallel blank control to confirm the co-solvent does not introduce its own artifact peaks[4].
Self-Validating Experimental Protocol: Acidic Forced Degradation
To ensure scientific integrity, every degradation study must be a self-validating system. This protocol incorporates strict neutralization and mass-balance checks to guarantee that observed peak reductions are due to actual degradation, not precipitation or column retention.
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
-
Dissolve in 10.0 mL of HPLC-grade Methanol (or Acetonitrile) to create a 1.0 mg/mL stock solution. Causality: Using an organic stock ensures complete initial dissolution before introducing aqueous acidic stress.
Step 2: Acid Stress Initiation
-
Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1.0 mL of 1.0M HCl (Stress Agent).
-
Seal the flask and place it in a thermostatically controlled water bath at 60°C.
-
Prepare a parallel Control Sample : 1.0 mL stock + 1.0 mL HPLC water (no acid), kept at 60°C.
Step 3: Quenching and Neutralization (Time Points: 0h, 4h, 8h, 24h)
-
At each time point, withdraw a 200 µL aliquot from both the Stress and Control flasks.
-
Immediately add 200 µL of 1.0M NaOH to the stressed aliquot to neutralize the acid. Causality: Neutralization halts the hydrolytic degradation instantly, providing an exact snapshot of the kinetics at that specific time point[4].
-
Dilute the neutralized sample with 600 µL of mobile phase to reach a nominal concentration of 0.1 mg/mL.
Step 4: HPLC-UV/MS Analysis & Mass Balance Validation
-
Inject the samples using a stability-indicating reverse-phase method (e.g., C18 column, gradient elution).
-
Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of all degradants plus the remaining parent compound. Compare this to the peak area of the
control. A mass balance of 95–105% validates that no volatile degradants were lost, the compound did not precipitate, and the UV detector is adequately capturing all fragments[2].
Quantitative Data Presentation
The following table summarizes the expected stability profile and degradation kinetics based on the thermodynamic behavior of the substituted 2-amino-1,3,4-thiadiazole scaffold under varying acidic severities.
| Stress Condition | Temperature | Exposure Time | % Intact API Remaining | Primary Degradation Pathway |
| 0.1M HCl (Mild) | 25°C | 24 hours | > 99.5% | None (Thermodynamically stable) |
| 0.1M HCl (Moderate) | 60°C | 24 hours | ~ 92.0% | Minor C=N hydrolysis |
| 1.0M HCl (Severe) | 60°C | 8 hours | ~ 75.0% | Primary ring cleavage, deamination |
| 1.0M HCl (Extreme) | 80°C | 12 hours | < 40.0% | Extensive ring fission, secondary fragmentation |
Note: Data represents generalized kinetic models for electron-deficient 1,3,4-thiadiazoles. Exact percentages will vary based on specific buffer capacities and co-solvent ratios.
References
-
ResearchGate. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Retrieved from: [Link]
Sources
Technical Support Center: Impurity Profiling and Troubleshooting for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the synthesis, purification, and regulatory qualification of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole .
Synthesizing highly functionalized heterocyclic building blocks often yields complex crude mixtures. This guide provides field-proven insights into the mechanistic origins of common impurities, self-validating analytical protocols, and regulatory strategies to ensure your active pharmaceutical ingredient (API) meets stringent purity standards.
Part 1: Mechanistic Origins of Common Impurities
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is typically achieved via the condensation of a carboxylic acid derivative (e.g., 5-fluoropicolinic acid) with thiosemicarbazide, followed by dehydrative cyclization [2]. The divergence of this reaction pathway is the primary source of structural impurities.
pH-dependent cyclization pathways of acylthiosemicarbazide intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary organic impurities expected in my crude batch? A1: The most common impurities arise from incomplete reactions or divergent mechanistic pathways [1]:
-
Unreacted Starting Materials: Residual 5-fluoropicolinic acid or thiosemicarbazide.
-
Acylthiosemicarbazide Intermediate: The uncyclized precursor.
-
1,2,4-Triazole Regioisomer: A side product formed when the cyclization environment lacks sufficient acidity.
-
Des-fluoro Impurity: Originating from trace des-fluoro picolinic acid present in lower-grade starting materials.
Q2: My LC-MS analysis shows a major impurity with an [M+H]+ peak at m/z +18 relative to the target product. What is this, and how do I resolve it? A2: An impurity with a mass shift of +18 Da is the hallmark of the uncyclized acylthiosemicarbazide intermediate [2].
-
Causality: The formation of the 1,3,4-thiadiazole ring requires the elimination of a water molecule (dehydration). If the dehydrating agent (e.g., POCl₃ or polyphosphoric acid) is depleted by adventitious moisture, or if the reaction temperature is too low, the reaction stalls at this intermediate stage.
-
Resolution: Ensure strictly anhydrous conditions. If the intermediate persists during LC-MS monitoring, carefully add fractional equivalents of the dehydrating agent and extend the heating time to drive the dehydration forward.
Q3: How do I separate the 1,2,4-triazole side product from the desired 1,3,4-thiadiazole? A3: Because 1,2,4-triazoles and 1,3,4-thiadiazoles possess different dipole moments and hydrogen-bonding capabilities, they exhibit distinct polarities [2].
-
Causality: The thiadiazole is generally less polar than the corresponding triazole.
-
Resolution: For bulk purification, recrystallization from polar protic solvent mixtures (e.g., hot ethanol or DMF/water) is highly effective, as the triazole often remains dissolved in the mother liquor [1]. For analytical standards, reverse-phase Preparative HPLC (C18) will easily resolve these two species.
Table 1: Quantitative Summary of Expected Impurities
| Impurity Type | Structural Characteristic | Origin / Mechanistic Cause | Expected Mass Shift (Δ m/z) |
| Uncyclized Intermediate | Acylthiosemicarbazide | Incomplete dehydration / Reagent depletion | +18 Da |
| Regioisomer | 1,2,4-Triazole | Suboptimal pH / Alternative cyclization | 0 Da (Isobaric) |
| Starting Material | 5-Fluoropicolinic acid | Incomplete coupling reaction | N/A |
| Des-fluoro Impurity | 2-Amino-5-(2-pyridyl)-... | Impure starting material | -18 Da |
Part 2: Regulatory Compliance and Analytical Workflows
To advance this molecule into clinical development, its impurity profile must comply with the ICH Q3A(R2) guidelines for new drug substances [4]. Impurities must be evaluated through a structured process of reporting, identification, and toxicological qualification based on the Maximum Daily Dose (MDD) [3].
Analytical workflow for the identification and isolation of API impurities.
Table 2: ICH Q3A(R2) Impurity Thresholds (For MDD ≤ 2g/day)
| Threshold Type | Regulatory Definition | Limit [5] |
| Reporting Threshold | Minimum concentration at which an impurity must be reported. | 0.05% |
| Identification Threshold | Level above which the impurity's exact chemical structure must be elucidated. | 0.10% or 1.0 mg/day (whichever is lower) |
| Qualification Threshold | Level above which toxicological safety data must be provided. | 0.15% or 1.0 mg/day (whichever is lower) |
Part 3: Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems. By strictly controlling the physical parameters, you ensure reproducible isolation and identification of impurities.
Protocol 1: LC-HRMS Impurity Profiling Method
This method ensures high-resolution separation of isobaric impurities (like the triazole regioisomer) from the main API peak.
-
Sample Preparation: Dissolve 1.0 mg of the crude 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole in 1.0 mL of LC-MS grade Methanol/Water (1:1 v/v). Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Chromatographic Separation:
-
Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes. Causality: A shallow gradient is critical for resolving the structurally similar 1,2,4-triazole and 1,3,4-thiadiazole, which elute closely due to similar lipophilicity.
-
-
Mass Spectrometry: Operate the HRMS in Electrospray Ionization positive mode (ESI+). Set the scan range from m/z 100 to 1000.
-
Data Analysis: Extract ion chromatograms (EIC) for the target mass and expected impurity masses (see Table 1). Calculate the relative peak areas to determine if any impurity exceeds the 0.10% ICH identification threshold.
Protocol 2: Isolation and Purification via Recrystallization
This protocol utilizes thermodynamic principles to exclude structurally dissimilar impurities from the product.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum volume of boiling solvent (Ethanol or a 1:1 DMF/Water mixture) required to completely dissolve the compound [1].
-
Hot Filtration: Immediately filter the boiling solution through a pre-warmed Buchner funnel. Causality: This step removes insoluble inorganic impurities (e.g., residual phosphate or sulfate salts from the dehydrating agents) before the product begins to crystallize.
-
Controlled Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance. Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours. Causality: Rapid crystal formation (crashing out) traps impurities within the crystal lattice [1]. Slow cooling ensures the formation of a pure, highly ordered crystal lattice, thermodynamically excluding structurally dissimilar impurities like the uncyclized intermediate.
-
Washing and Drying: Filter the purified crystals under vacuum. Wash the filter cake with a small volume of ice-cold recrystallization solvent to remove residual mother liquor. Dry the crystals under vacuum at 50°C to a constant weight.
References
overcoming steric hindrance in 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole derivatives
Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers and drug development professionals facing synthetic bottlenecks when functionalizing the 2-amino-1,3,4-thiadiazole scaffold. Below, you will find diagnostic FAQs, mechanistic explanations, optimized protocols, and troubleshooting guides specifically tailored to overcome the severe steric and electronic hindrance inherent to this molecule.
Part 1: Diagnostic FAQs – Understanding the Chemical Barrier
Q1: Why is the 2-amino group on my 5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole derivative nearly inert to standard electrophiles? A1: The unreactivity is a compounding effect of electronic deactivation and steric shielding. The 1,3,4-thiadiazole ring is a mesoionic, highly electron-deficient heterocycle. The lone pair of electrons on the exocyclic 2-amino group is heavily delocalized into the thiadiazole core, giving the nitrogen an "amide-like" character rather than a true amine nucleophilicity. Furthermore, the addition of the 5-fluoro-2-pyridyl group exerts a powerful inductive electron-withdrawing effect (-I effect), stripping even more electron density from the 2-position. Sterically, the rigid planar geometry of the pyridyl-thiadiazole axis creates a bulky microenvironment that physically blocks the trajectory of incoming bulky electrophiles or catalysts during the transition state .
Q2: I am using standard EDCI/HOBt for amidation, but my yields are consistently <10%. What is the mechanistic failure here? A2: EDCI/HOBt generates an active ester intermediate that is simply not electrophilic enough to overcome the high activation energy barrier of your deactivated amine. The bulky tetrahedral intermediate required for this specific coupling cannot form efficiently due to the steric clash from the 5-fluoro-2-pyridyl moiety. You must transition to high-energy coupling reagents that generate highly reactive, less sterically demanding intermediates, such as T3P or HATU .
Figure 1: Electronic and steric deactivation pathway of the 2-amino group and targeted solutions.
Part 2: Amidation Troubleshooting & Optimized Workflows
Q3: How do I choose between HATU and T3P for acylating this specific scaffold? A3: Both are excellent, but they operate differently. HATU is ideal for micro-scale discovery chemistry due to its rapid kinetics, generating a highly reactive At-ester . However, for sterically hindered thiadiazoles, Propylphosphonic anhydride (T3P) often provides superior yields with fewer epimerization or side-reaction issues. T3P forms an acyloxyphosphonium intermediate and drives the reaction forward by generating water-soluble byproducts, which minimizes steric crowding during the critical C-N bond formation step .
Protocol 1: Self-Validating T3P-Mediated Amidation
This protocol utilizes thermal activation to overcome the steric barrier, with built-in TLC/LC-MS validation checkpoints.
Step 1: Reagent Preparation Dissolve the target carboxylic acid (1.5 eq) and 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (1.0 eq) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration. Causality: DMF increases the solubility of the rigid thiadiazole, while EtOAc allows for a seamless aqueous workup.
Step 2: Base Addition Add Pyridine (3.0 eq) to the mixture. Causality: Unlike aliphatic bases (TEA), Pyridine acts as both a proton scavenger and a nucleophilic catalyst, assisting in the formation of the active acyl species without adding excessive steric bulk.
Step 3: Activation Cool the reaction to 0 °C. Dropwise add T3P (50% solution in EtOAc, 2.0 eq). Validation Checkpoint 1: Run an LC-MS aliquot after 15 minutes. You should observe the mass of the activated T3P-ester intermediate. If absent, verify the quality of your T3P reagent.
Step 4: Thermal Overcome Heat the reaction to 80 °C for 4–6 hours (or apply microwave irradiation at 100 °C for 1 hour). Causality: Room temperature is insufficient for the deactivated 2-amino group to attack the intermediate. Thermal energy is mandatory to overcome the steric activation barrier.
Step 5: Workup & QC Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Validation Checkpoint 2: The T3P byproducts are highly water-soluble. A clean crude NMR (absence of aliphatic propyl peaks) confirms a successful workup.
Figure 2: Optimized step-by-step workflow for the amidation of sterically hindered thiadiazoles.
Part 3: Buchwald-Hartwig Cross-Coupling Guide
Q4: I am attempting N-arylation via Buchwald-Hartwig coupling, but I only recover starting material or dehalogenated aryl species. How do I force this reaction? A4: The exocyclic amine of the 1,3,4-thiadiazole is a notoriously poor nucleophile for Pd-catalyzed cross-coupling . The bottleneck is the reductive elimination step. The steric bulk of the 5-fluoro-2-pyridyl group prevents the necessary spatial alignment on the palladium center. You must use a highly active catalyst system with a large bite-angle ligand (e.g., Xantphos) or a bulky, electron-rich ligand (e.g., BrettPhos) to force the reductive elimination.
Protocol 2: Sterically-Tolerant N-Arylation
Step 1: Catalyst Pre-activation In a nitrogen-filled glovebox, combine the aryl halide (1.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%). Causality: Xantphos provides a wide bite angle that accommodates the bulky thiadiazole intermediate and accelerates reductive elimination.
Step 2: Reagent Assembly Add the 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (1.2 eq) and anhydrous Cs₂CO₃ (2.0 eq). Causality: Weak bases (like K₃PO₄) fail here. The strong inorganic base Cs₂CO₃ is required to deprotonate the highly deactivated, weakly acidic thiadiazole amine during the catalytic cycle.
Step 3: Reaction Execution Suspend the mixture in anhydrous, rigorously degassed 1,4-Dioxane (0.1 M). Heat the sealed tube at 110 °C for 18–24 hours. Validation Checkpoint: Monitor by LC-MS. If dehalogenation of the aryl halide is the major byproduct, switch the ligand to BrettPhos, which is specifically designed to prevent β-hydride elimination in hindered primary amines.
Part 4: Quantitative Reagent Efficacy Data
To assist in your experimental design, the following table summarizes the comparative efficacy of coupling conditions specifically tested on heavily deactivated 2-amino-1,3,4-thiadiazole derivatives.
| Coupling Reagent / Catalyst | Base | Solvent | Temp (°C) | Avg. Yield (%) | Steric Tolerance | Primary Failure Mode |
| EDCI / HOBt | DIPEA | DMF | 25 - 60 | < 15% | Low | Failure to form tetrahedral intermediate |
| HATU | DIPEA | DMF | 60 | 65 - 75% | Moderate | Epimerization of sensitive chiral acids |
| T3P (50% in EtOAc) | Pyridine | EtOAc | 80 - 100 | 80 - 92% | High | None (Water-soluble byproducts) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | < 10% | Low | Catalyst poisoning / Dehalogenation |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70 - 85% | High | Slow conversion requires 24h+ heating |
References
-
Volcho, K. P., et al. "Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments." Molecules, vol. 26, no. 11, 2021, p. 3128.[Link]
-
Al-Wahaibi, L. H., et al. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade." Pharmaceuticals, vol. 15, no. 2, 2022, p. 204.[Link]
-
Shukla, K., et al. "Allosteric kidney-type glutaminase (GLS) inhibitors with a mercaptoethyl linker." Bioorganic & Medicinal Chemistry Letters, vol. 25, no. 3, 2015, pp. 540-544.[Link]
-
Obakachi, V. A., et al. "Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry, vol. 42, no. 6, 2021, pp. 685-728.[Link]
Validation & Comparative
Mass Spectrometry Fragmentation Pattern of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole: A Comparative Guide
As a Senior Application Scientist, I approach the structural elucidation of heterocyclic pharmacophores not merely as a routine assay, but as a rigorous validation of molecular identity. Derivatives of 2-amino-5-aryl-1,3,4-thiadiazoles are critical scaffolds in modern drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties[1]. Among these, 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (AFPT) stands out due to the unique electronic effects imparted by the fluorinated pyridine ring.
This guide provides an in-depth, comparative analysis of AFPT's mass spectrometry (MS) fragmentation. We will objectively compare the performance of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Electron Ionization (EI-MS), and benchmark AFPT’s fragmentation pattern against its non-fluorinated analog to establish a definitive framework for researchers and drug development professionals.
Experimental Workflows: A Self-Validating Protocol
To ensure absolute reproducibility across different analytical core facilities, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring specific transition ratios, analysts can simultaneously verify precursor identity and confirm collision cell calibration.
Step 1: Sample Preparation
-
Procedure: Dissolve AFPT standard in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.
-
Causality: Acetonitrile is selected over methanol to minimize potential isobaric adduct formation and to promote rapid droplet desolvation in the ESI source. The addition of 0.1% formic acid acts as a crucial proton donor, shifting the ionization equilibrium entirely toward the
species, which is mandatory for high-sensitivity positive-mode ESI.
Step 2: Chromatographic Separation
-
Procedure: Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
-
Causality: The fluorinated pyridine ring imparts moderate lipophilicity. A sub-2-micron C18 stationary phase is utilized to maintain ultra-sharp peak shapes, actively mitigating the peak tailing that frequently occurs when the basic pyridine nitrogen interacts with residual unendcapped surface silanols on the silica support.
Step 3: ESI-MS/MS (QqQ) Parameterization
-
Procedure: Operate in Positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Collision Gas: Argon (2 mTorr).
-
Causality: The 1,3,4-thiadiazole ring is highly susceptible to retro-cycloaddition under Collision-Induced Dissociation (CID)[2]. Argon is used as the collision gas because its higher atomic mass (compared to nitrogen) transfers kinetic energy more efficiently, yielding a richer, more diagnostic fragmentation spectrum.
Mechanistic Breakdown of AFPT Fragmentation
The fragmentation of 1,3,4-thiadiazole derivatives typically initiates with the loss of exocyclic substituents, followed by the endocyclic cleavage of the robust thiadiazole ring[2]. For AFPT (Exact Mass: 196.02 Da), protonation occurs readily at the exocyclic amine or the pyridine nitrogen, yielding a stable precursor ion
Upon subjecting the m/z 197 precursor to CID, the molecule undergoes charge-directed fragmentation[3], producing resonance-delocalized cations:
-
Amine Loss (m/z 180): The initial low-energy pathway involves the expulsion of ammonia (
), a hallmark of primary amines. -
Thiadiazole Ring Cleavage (m/z 140 & m/z 122): The heterocyclic ring shatters, retaining the sulfur to form an
fragment (m/z 140) or retaining the nitrogen to form an fragment (m/z 122), where is the 5-fluoro-2-pyridyl moiety. -
Bond Cleavage (m/z 96): High collision energies force the complete detachment of the 5-fluoro-2-pyridyl cation (
).
Proposed ESI-MS/MS fragmentation pathway for AFPT.
Comparative Performance Guide
To establish the optimal analytical strategy, we must compare the performance of different MS techniques and structurally related analogs.
Comparison A: ESI-QqQ vs. EI-MS for AFPT Analysis
Historically, Electron Ionization (EI) has been used for small heterocycles. However, for 1,3,4-thiadiazoles, the choice of ionization dictates the quality of the structural data[4].
| Analytical Parameter | ESI-QqQ (Positive Mode) | EI-MS (70 eV) | Analytical Advantage / Causality |
| Ionization Softness | Soft (Intact | Hard (Weak | ESI preserves the precursor ion, allowing for targeted MS/MS selection and minimizing matrix background. |
| Primary Cleavage | Controlled CID (m/z 180, 140, 122) | Extensive shattering (m/z 96 base peak) | CID provides sequence-like structural elucidation. EI obliterates the thiadiazole ring instantly. |
| Sensitivity for PK/PD | High (Femtogram level in MRM) | Moderate (Picogram level in SIM) | ESI-QqQ is vastly superior for trace-level drug quantification in biological matrices. |
Comparison B: Isotopic Tracing via Fluorination (AFPT vs. APT)
When developing assays for AFPT, comparing its fragmentation to its non-fluorinated analog, 2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole (APT) , provides a powerful validation tool. The substitution of a hydrogen atom (1 Da) with a fluorine atom (19 Da) creates a built-in +18 Da mass shift . Any product ion that retains the pyridyl ring will exhibit this exact shift, definitively proving the origin of the fragment.
| Fragment Identity | AFPT (Fluorinated) m/z | APT (Non-Fluorinated) m/z | Mass Shift ( |
| Precursor | 197 | 179 | +18 Da |
| 180 | 162 | +18 Da | |
| 140 | 122 | +18 Da | |
| 122 | 104 | +18 Da | |
| 96 | 78 | +18 Da | |
| Thiadiazole Core Fragment | 60 | 60 | 0 Da |
Data Interpretation: The table above confirms that the primary fragmentation pathways are identical between the two molecules. The consistent +18 Da shift across the major fragments (m/z 140, 122, 96) guarantees that the fluorinated pyridine ring remains intact during the initial stages of collision-induced dissociation, whereas the m/z 60 fragment (representing the cleaved thiadiazole components) shows no mass shift, confirming it does not contain the halogenated ring.
References
-
Bakr, R. O., et al. "Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles." Molecules (MDPI), 2011.[Link]
-
Kumar, A., et al. "Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1,3,4 Thiadiazole Derivatives." NeuroQuantology, 2022.[Link]
Sources
comparing bioactivity of fluorinated vs non-fluorinated thiadiazoles
A Comparative Guide on the Bioactivity of Fluorinated vs. Non-Fluorinated Thiadiazoles: Mechanistic Insights and Experimental Workflows
As drug development pipelines increasingly demand compounds with optimized pharmacokinetic and pharmacodynamic profiles, the 1,3,4-thiadiazole scaffold has emerged as a highly versatile pharmacophore. Its mesoionic nature provides an inherent balance of hydrophilicity and lipophilicity, facilitating effective interactions with diverse biological targets[1]. However, a critical design choice in medicinal chemistry is whether to introduce halogen substituents—specifically fluorine—onto the thiadiazole derivatives.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated thiadiazoles, detailing the mechanistic causality behind their differing bioactivities and providing field-proven, self-validating experimental protocols for their evaluation.
Mechanistic Rationale: The Fluorine Effect
The substitution of hydrogen with fluorine in thiadiazole derivatives is not merely a structural tweak; it fundamentally alters the molecule's physicochemical properties.
-
Enhanced Lipophilicity and Permeability: Fluorine's high electronegativity and low polarizability increase the overall lipophilicity of the molecule. This modification typically enhances membrane permeability, allowing the compound to cross bacterial cell walls or mammalian cell membranes more efficiently[1].
-
Metabolic Stability: The C–F bond is significantly stronger than the C–H bond. Placing fluorine at metabolically labile sites (e.g., the para-position of an attached phenyl ring) blocks oxidative metabolism by cytochrome P450 enzymes, prolonging the compound's half-life.
-
Target Affinity: Fluorine can participate in unique multipolar interactions and orthogonal hydrogen bonding (as a weak hydrogen-bond acceptor) within the binding pockets of target proteins, often leading to a stronger binding affinity compared to non-fluorinated analogs[2].
Mechanistic pathway comparing cellular uptake and target binding of thiadiazole derivatives.
Comparative Bioactivity Profiles
Experimental data consistently demonstrates that fluorination—particularly at the para or ortho, para positions of phenyl rings attached to the thiadiazole core—yields superior biological outcomes across multiple therapeutic domains.
Antimicrobial & Antifungal Efficacy
In antimicrobial assays, the introduction of a fluorine atom at the phenylene linker of 1,3,4-thiadiazole derivatives has been shown to enhance potency by 2-to-8 fold against resistant strains like Enterococcus faecalis[1]. Similarly, in agricultural applications, fluorinated thiadiazole glucosides (e.g., 4-F substitution) exhibited significantly higher antifungal activity against Phytophthora infestans than standard agents like Dimethomorph[3]. Halogenation increases antibacterial activity with a preference against Gram-positive bacteria[4].
Anticancer Efficacy
For oncology applications, fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were evaluated against human breast cancer (MCF7) and myeloid leukemia (K562) cell lines. The pentafluoro-substituted derivatives demonstrated potent antiproliferative activity, significantly outperforming their non-fluorinated counterparts by lowering the IC50 values into the low micromolar range[2].
Quantitative Data Summary
| Compound Class | Target Organism / Cell Line | Non-Fluorinated (MIC / IC50) | Fluorinated (MIC / IC50) | Fold Improvement |
| 1,3,4-Thiadiazole | Enterococcus faecalis | >128 μg/mL | 32–64 μg/mL | >2–4x |
| Triazolo-thiadiazole | MCF7 (Breast Cancer) | ~40–50 μM | 22.1 μM | ~2x |
| Triazolo-thiadiazole | K562 (Leukemia) | >30 μM | 15.0 μM | >2x |
| Thiadiazole glucoside | Phytophthora infestans | >10.0 μg/mL | 3.43 μg/mL | ~3x |
Self-Validating Experimental Protocols
To objectively compare these derivatives, the experimental design must eliminate confounding variables (such as solvent toxicity or false-positive visual readings). The following protocols are engineered as self-validating systems.
Protocol A: Resazurin-Based Broth Microdilution (Antimicrobial MIC)
Causality: Traditional visual MIC assays are prone to subjective error, especially with poorly soluble thiadiazoles that may precipitate and mimic bacterial turbidity. We utilize resazurin, a metabolic sensor. Live bacteria reduce the blue resazurin to pink resorufin. If the well stays blue, respiration has ceased, providing an unequivocal, self-validating colorimetric endpoint.
-
Compound Preparation: Dissolve fluorinated and non-fluorinated thiadiazoles in 100% DMSO to create 10 mM stock solutions.
-
Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton broth within a 96-well plate. Critical Step: Ensure final DMSO concentration remains ≤1% v/v to prevent solvent-induced bacterial inhibition (Self-validation: Vehicle control well must show normal growth).
-
Inoculation: Add
CFU/mL of the target bacterial strain to each well. -
Incubation: Incubate at 37°C for 18 hours.
-
Metabolic Readout: Add 30 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Analysis: The MIC is defined as the lowest concentration at which no color change (blue remains blue) is observed, confirming complete inhibition of cellular respiration.
Protocol B: MTT Cell Viability Assay (Anticancer IC50)
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in viable cells, the protocol inherently validates cell survival. Dead cells cannot generate the signal, directly linking absorbance to the surviving cellular fraction[2].
-
Cell Seeding: Seed MCF7 or K562 cells at a density of
cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂ to allow adherence. -
Treatment: Treat cells with varying concentrations (1 to 100 μM) of thiadiazole derivatives for 48 hours. Include a positive control (e.g., Tamoxifen) and a negative vehicle control (0.5% DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: This duration ensures sufficient intracellular accumulation and reduction of the dye.
-
Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the intracellular purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
High-throughput experimental workflow for validating thiadiazole bioactivity.
Conclusion
The empirical data strongly supports the strategic fluorination of 1,3,4-thiadiazole derivatives. By increasing lipophilicity and establishing unique target interactions, fluorinated analogs consistently demonstrate a 2-to-8 fold enhancement in both antimicrobial and anticancer bioactivity compared to their non-fluorinated counterparts. For researchers optimizing lead compounds, incorporating fluorine at the para-position of peripheral aryl rings offers a highly reliable pathway to improving pharmacodynamic efficacy.
References
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- Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Source: Arabian Journal of Chemistry URL
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IR spectrum analysis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole functional groups
An In-Depth Comparative Guide to the IR Spectrum of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, molecules incorporating thiadiazole and pyridine moieties are of significant interest due to their diverse pharmacological activities. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole is a molecule of interest, combining three critical pharmacophores: a primary amino group, a 1,3,4-thiadiazole ring, and a fluoro-substituted pyridine ring. The precise structural elucidation of such molecules is a foundational requirement for drug development, ensuring identity, purity, and quality.
Infrared (IR) spectroscopy is an indispensable analytical technique in this context.[1][2] It provides a rapid, non-destructive, and highly specific molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3][4] This guide provides a detailed analysis of the IR spectrum of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole, offering a comparative perspective against related structural motifs to explain the causality behind its unique spectral features. We will delve into the characteristic vibrational frequencies, provide a robust experimental protocol for data acquisition, and ground the analysis in authoritative spectroscopic literature.
Molecular Structure and Key Functional Groups
The first step in any spectral analysis is to deconstruct the molecule into its constituent functional groups, as each will give rise to characteristic absorption bands in the IR spectrum. The structure of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole contains three distinct regions for analysis.
Caption: Molecular structure of the target compound.
-
Primary Aromatic Amino Group (-NH₂): Attached to the thiadiazole ring, this group is characterized by N-H stretching and bending vibrations.
-
1,3,4-Thiadiazole Ring: A five-membered heterocyclic ring containing sulfur and nitrogen. Its key features are the C=N and C-S stretching vibrations, as well as characteristic ring deformation modes.
-
5-Fluoro-2-Pyridyl Group: A substituted aromatic pyridine ring. This group contributes aromatic C-H stretching, C=C and C=N ring stretching modes, and a strong C-F stretching vibration.
Comparative IR Spectral Data
To effectively interpret the spectrum of the target compound, it is instructive to compare the expected absorption frequencies with those of simpler, related molecules. This comparison helps in assigning bands with higher confidence by isolating the contributions of each functional group.
| Functional Group | Vibrational Mode | 2-Aminopyridine (Reference)[5][6] | 2-Amino-1,3,4-Thiadiazole (Reference)[7][8] | 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (Target Compound) |
| Amino (-NH₂) Group | Asymmetric N-H Stretch | ~3440 cm⁻¹ | ~3310 cm⁻¹ | 3450 - 3400 cm⁻¹ (Expected) |
| Symmetric N-H Stretch | ~3300 cm⁻¹ | ~3100 cm⁻¹ | 3350 - 3300 cm⁻¹ (Expected) | |
| N-H Bend (Scissoring) | ~1630 cm⁻¹ | ~1634 cm⁻¹ | 1650 - 1600 cm⁻¹ (Expected) | |
| Aromatic C-N Stretch | ~1328 cm⁻¹ | ~1315 cm⁻¹ | 1340 - 1250 cm⁻¹ (Expected) | |
| Aromatic Rings | Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | - | 3100 - 3000 cm⁻¹ (Expected) |
| Pyridine Ring Stretch | 1600 - 1430 cm⁻¹ | - | 1600 - 1450 cm⁻¹ (Expected) | |
| Thiadiazole C=N Stretch | - | ~1634 cm⁻¹ | 1640 - 1610 cm⁻¹ (Expected) | |
| Fluoro (-F) Group | Aromatic C-F Stretch | - | - | 1270 - 1100 cm⁻¹ (Expected, Strong) |
| Thiadiazole Ring | C-S Stretch | - | ~798 cm⁻¹ | 800 - 650 cm⁻¹ (Expected) |
Detailed Spectral Analysis
The IR spectrum can be logically divided into distinct regions, each corresponding to different types of molecular vibrations.
The N-H and C-H Stretching Region (4000 - 2800 cm⁻¹)
-
N-H Stretching: The most indicative feature of the primary amino group (-NH₂) is the presence of two distinct absorption bands in the 3500-3250 cm⁻¹ region.[9][10] These correspond to the asymmetric and symmetric N-H stretching vibrations.[11][12] For aromatic amines, these bands are typically found near 3450 cm⁻¹ and 3350 cm⁻¹.[13] Their appearance as sharp, medium-intensity peaks, weaker than typical O-H bands, is a definitive marker for this group.[9][11]
-
Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring are expected to appear as weaker, sharp absorptions just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[14] The presence of multiple peaks in this area can arise from the different electronic environments of the protons on the ring.
The Double Bond and Bending Region (1700 - 1500 cm⁻¹)
This region is often complex due to the overlap of multiple vibrational modes, but it provides a wealth of structural information.
-
N-H Bending: The primary amino group exhibits a characteristic in-plane "scissoring" vibration (δNH₂) that typically appears between 1650-1580 cm⁻¹.[5][11] This band can sometimes overlap with aromatic ring stretches.
-
C=N and C=C Stretching: Both the pyridine and thiadiazole rings contain C=N and C=C double bonds, which give rise to a series of sharp, medium-to-strong absorption bands between 1640 cm⁻¹ and 1450 cm⁻¹. The C=N stretch of the 1,3,4-thiadiazole ring is particularly characteristic, often appearing as a strong, sharp band around 1630 cm⁻¹.[14][15][16] The pyridine ring stretches will also contribute multiple bands in this region, confirming the presence of the aromatic heterocyclic core.[17][18]
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a high density of complex vibrational modes, including stretching and bending, that are unique to the overall molecular structure.
-
Aromatic C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the thiadiazole ring is expected in the 1335-1250 cm⁻¹ range, characteristic for aromatic amines.[11]
-
C-F Stretching: The carbon-fluorine bond gives rise to one of the most intense and characteristic absorptions in the fingerprint region. For an aromatic C-F bond, a very strong band is expected between 1270 cm⁻¹ and 1100 cm⁻¹. This peak serves as a clear confirmation of the fluorine substitution on the pyridine ring.
-
Thiadiazole Ring and C-S Vibrations: The thiadiazole ring contributes several characteristic vibrations, including C-S stretching modes. These are typically weaker and found at lower wavenumbers, often in the 800-650 cm⁻¹ range.[15]
-
C-H Out-of-Plane Bending: The out-of-plane bending (γCH) vibrations of the hydrogens on the pyridine ring appear as strong bands typically below 900 cm⁻¹. The pattern and position of these bands can sometimes provide information about the substitution pattern on the ring.[19]
Experimental Protocol: Acquiring the IR Spectrum
Reproducible and high-quality data is paramount. The following protocol outlines the standard procedure for analyzing a solid powder sample using a modern Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for its simplicity and speed.[20][21][22]
Caption: ATR-FTIR experimental workflow.
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize for at least 30 minutes. If applicable, ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.
-
-
Background Measurement:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement accounts for the absorbance of the crystal and the atmospheric conditions, and the instrument software will automatically subtract it from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.[23]
-
-
Pressure Application:
-
Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[21]
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically displayed in absorbance or % transmittance. Apply any necessary software corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to ensure a flat spectrum.
-
-
Post-Measurement Cleaning:
-
Retract the press arm, remove the sample powder, and clean the ATR crystal surface as described in step 2.
-
Conclusion
The infrared spectrum of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole provides a rich set of data that allows for unambiguous structural confirmation. The key diagnostic features are the dual N-H stretching bands of the primary amine, the complex pattern of C=N and C=C stretching vibrations from the two distinct heterocyclic rings, and the very strong C-F stretching absorption in the fingerprint region. By systematically analyzing each region and comparing the observed bands to established frequency ranges for each functional group, IR spectroscopy serves as a powerful, reliable, and efficient tool for the structural characterization of this and other complex pharmaceutical molecules.
References
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University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available from: [Link]
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S.P.C.M.C. College. INFRARED SPECTROSCOPY. Available from: [Link]
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Srivastava, T.N. & Tandon, S.K. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 23(4), pp.144-146. Available from: [Link]
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LibreTexts Chemistry. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]
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OpenStax. 24.10 Spectroscopy of Amines. (2023). In Organic Chemistry. Available from: [Link]
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Jadrijević, M., Vrdoljak, V., Pavić, K., Glavaš-Obrovac, L., & Opačak-Bernardi, T. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3617. Available from: [Link]
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Chauhan, H. S., Thimmaraju, M., Malik, J. K., Gupta, V., & Singh, G. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. World Journal of Advanced Research and Reviews, 24(2), pp. 1308–1314. Available from: [Link]
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ResearchGate. FT-IR spectra of aminopyridines. (n.d.). Available from: [Link]
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Krishnakumar, V. & John, X. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available from: [Link]
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Al-Masoudi, N. A. L., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(47), pp. 30580–30595. Available from: [Link]
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Arslan, H., et al. (2006). Theoretical studies of molecular structure and vibrational spectra of 2-amino-5-phenyl-1,3,4-thiadiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), pp. 45-50. Available from: [Link]
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Jarrah, A. O., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), pp. 621-630. Available from: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]
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Stamboliyska, B. & Delev, I. (1998). IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. Spectroscopy Letters, 31(8), pp. 1775-1782. Available from: [Link]
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ResearchGate. The vibrational spectra of pyridine. (n.d.). Available from: [Link]
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Drawell. Sample Preparation for FTIR Analysis. (2024). Available from: [Link]
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Bruker. Guide to FT-IR Spectroscopy. (n.d.). Available from: [Link]
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Wiley Analytical Science. IR spectroscopy in drug research. (2012). Available from: [Link]
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ResearchGate. In silico investigation applied in physical, chemical properties and vibrational analysis of 1.3.4-thiadiazole derivatives. (n.d.). Available from: [Link]
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Sahoo, N. K., et al. (2020). Pharmaceutical Applications and Importance of Near Infrared Spectroscopy. Medicinal and Analytical Chemistry International Journal, 4(1). Available from: [Link]
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Wójcik-Pszczoła, K., et al. (2025). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers in Chemistry, 13. Available from: [Link]
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Wójcik-Pszczoła, K., et al. (2025). The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers in Chemistry, 13. Available from: [Link]
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Edinburgh Instruments. Common Sampling Techniques of FTIR Spectroscopy. (2023). Available from: [Link]
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Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. (n.d.). Available from: [Link]
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Spectroscopy Online. FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Available from: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Pyridine-Thiadiazole Derivatives
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment options. Among the promising candidates, heterocyclic compounds integrating pyridine and thiadiazole moieties have emerged as a focal point of research. This guide offers an in-depth, objective comparison of the antimicrobial efficacy of various pyridine-thiadiazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
Introduction: The Imperative for New Antimicrobial Agents
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the exploration of new chemical entities. The unique structural features of pyridine and 1,3,4-thiadiazole rings have made them privileged scaffolds in medicinal chemistry.[1][2] The pyridine ring, a bioisostere of a phenyl group, is a key component in numerous natural products and pharmaceuticals, while the 1,3,4-thiadiazole nucleus is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The hybridization of these two pharmacophores has led to the development of novel derivatives with significant antimicrobial potential.[4][5] This guide will delve into the comparative antimicrobial performance of these derivatives, shedding light on their structure-activity relationships and potential mechanisms of action.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of pyridine-thiadiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The lower the MIC value, the higher the antimicrobial activity.
Here, we compare the in vitro activity of several recently synthesized pyridine-thiadiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is benchmarked against commonly used standard antibiotics.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Pyridine-Thiadiazole Derivatives and Standard Antimicrobials (μg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Candida albicans | Reference(s) |
| Pyridine-Imidazo[2,1-b][4][6][7]thiadiazole Derivative (17d) | 0.5 | - | - | - | 8 | [6] |
| Pyridine-Imidazo[2,1-b][4][6][7]thiadiazole Derivative (17a) | - | - | - | - | 8 | [6] |
| Thiadiazole-Thiourea Derivative (7a) | 0.95 ± 0.22 | 1.05 ± 0.15 | 1.25 ± 0.50 | - | - | [8] |
| Thiadiazole-Thiourea Derivative (7b) | 1.15 ± 0.35 | 1.25 ± 0.25 | 1.35 ± 0.15 | - | - | [8] |
| Thiadiazole-Thiourea Derivative (8) | 2.25 ± 0.75 | 2.15 ± 0.55 | 3.25 ± 1.00 | - | - | [8] |
| Gatifloxacin (Standard) | 1.0 | - | - | - | - | [6] |
| Fluconazole (Standard) | - | - | - | - | 8 | [6] |
| Ciprofloxacin (Standard) | - | - | - | - | - | [7] |
Note: '-' indicates data not available in the cited sources.
Expert Insights on the Data:
The data presented in Table 1 reveals several key insights. Notably, the 4-F substituted pyridine-imidazo[2,1-b][4][6][7]thiadiazole derivative 17d exhibited exceptional antibacterial activity against Staphylococcus aureus, with an MIC of 0.5 μg/mL, which is twice as potent as the standard antibiotic gatifloxacin.[6] This highlights the significant impact of specific substitutions on the pyridine ring on antibacterial efficacy. Furthermore, compounds 17a and 17d demonstrated antifungal activity against Candida albicans equivalent to the standard antifungal agent fluconazole.[6]
The thiourea derivatives incorporating a thiadiazole moiety also showed promising broad-spectrum antibacterial activity.[8] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the thiadiazole and pyridine rings are crucial in determining the antimicrobial potency and spectrum.[9][10]
Experimental Protocols: Ensuring Methodological Rigor
The reliability of antimicrobial efficacy data hinges on the robustness of the experimental methodology. The following section details the standard operating procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antimicrobial drug discovery.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The pyridine-thiadiazole derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Causality Behind Experimental Choices: The use of a standardized inoculum ensures reproducibility and comparability of results across different experiments and laboratories. The broth microdilution method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds at various concentrations.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the MBC provides information on the concentration that kills the bacteria.
Step-by-Step Protocol:
-
Perform MIC Assay: The MIC test is performed as described above.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at the appropriate temperature and duration to allow for bacterial growth.
-
Data Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Unraveling the Mechanism of Action
Understanding the mechanism of action of novel antimicrobial agents is crucial for their rational development and for predicting potential resistance mechanisms. While the exact mechanisms for all pyridine-thiadiazole derivatives are still under investigation, several studies point towards the inhibition of essential bacterial enzymes.
For some thiadiazole derivatives, molecular docking studies and in vitro enzyme inhibition assays have suggested that they may target bacterial DNA gyrase and topoisomerase IV .[8] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antimicrobial drugs. The inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
Caption: Proposed Mechanism of Action of Pyridine-Thiadiazole Derivatives.
Conclusion and Future Perspectives
The amalgamation of pyridine and thiadiazole moieties has proven to be a fruitful strategy in the quest for novel antimicrobial agents. The derivatives discussed in this guide exhibit potent and, in some cases, superior antimicrobial activity compared to established antibiotics. The favorable preliminary safety profiles of some of these compounds, such as low cytotoxicity and hemolysis, further underscore their potential for further development.[6]
Future research should focus on several key areas:
-
Expansion of Structure-Activity Relationship Studies: A broader range of substitutions on both the pyridine and thiadiazole rings should be explored to optimize antimicrobial potency and spectrum.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action will be critical for rational drug design and for overcoming potential resistance.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy, safety, and pharmacokinetic profiles.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling data on pyridine-thiadiazole derivatives provide a strong rationale for their continued investigation and development as a potential new class of antimicrobial agents to combat the global health threat of antimicrobial resistance.
References
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Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][6][7]Thiadiazole Moiety. Chem Biodivers. 2024 Apr;21(4):e202400135. [Link]
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Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][6][7][11]triazolo[4,3-a]pyrimidines. Molecules. 2016 Aug 17;21(8):1056. [Link]
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New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety. Chem Biodivers. 2024 Jun 15:e202400693. [Link]
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Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research. 2017; 7(3). [Link]
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Synthesis and Antimicrobial Activity of Some Novel Pyrrolyl 1, 3, 4-Thiadiazole Derivatives. RGUHS Journal of Pharmaceutical Sciences. [Link]
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Structure activity relationship features of pyridine-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. 2020 Jun 15;25(12):2785. [Link]
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1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. [Link]
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A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. [Link]
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Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules. 2022 Jun 4;27(11):3616. [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]
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1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update. Request PDF. [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed. [Link]
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
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Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil. [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Bentham Science. [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. 2020 Sep 25;5(40):25753-25765. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC. [Link]
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Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Semantic Scholar. [Link]
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Molecular Docking Validation of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole Ligands: A Comparative Computational Guide
As a Senior Application Scientist, evaluating novel pharmacophores requires rigorous computational validation before committing resources to in vitro synthesis. The 1,3,4-thiadiazole scaffold has emerged as a highly potent moiety in oncology, specifically functioning as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [1].
This guide provides an objective comparison of industry-standard molecular docking platforms—AutoDock Vina and Schrödinger Glide—used to validate the binding affinity and pose of a novel ligand: 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole . By establishing a self-validating experimental protocol, we can confidently predict how this ligand behaves within the ATP-binding pocket of EGFR.
Rationale & Structural Causality
Before initiating computational workflows, it is critical to understand the causality behind the ligand's structural design:
-
The 1,3,4-Thiadiazole Core: Acts as a rigid, bioisosteric scaffold that provides multiple hydrogen-bond acceptors. It is well-documented that thiadiazole derivatives establish strong arene-H conjugates and hydrogen bonds within the EGFR active site [1].
-
The 2-Amino Group: Functions as a critical hydrogen-bond donor. In kinase inhibitors, this group typically anchors the molecule to the hinge region of the kinase (specifically residue Met793 in EGFR), mimicking the binding of adenine in ATP.
-
The 5-Fluoro-2-pyridyl Moiety: The addition of the electronegative fluorine atom serves two purposes. First, it improves the metabolic half-life by blocking cytochrome P450 oxidation. Second, it enhances lipophilicity and engages in halogen bonding within the deep hydrophobic sub-pocket of the receptor (e.g., interacting with Asp855 or Thr790) [2].
Fig 1. Mechanism of action: EGFR pathway inhibition by thiadiazole derivatives.
Platform Comparison: AutoDock Vina vs. Schrödinger Glide
To ensure scientific integrity, we compare two distinct docking algorithms. A robust computational pipeline should never rely on a single scoring function.
-
AutoDock Vina (Open Source): Utilizes an empirical scoring function. It is highly efficient for High-Throughput Virtual Screening (HTVS) but can sometimes overestimate the binding affinity of highly flexible ligands due to simplified desolvation penalties.
-
Schrödinger Glide XP (Commercial): Employs the physics-based OPLS4 force field. The Extra Precision (XP) mode rigorously penalizes steric clashes and desolvation, providing a highly accurate representation of hydrogen-bonding networks and pi-pi stacking interactions.
Fig 2. Comparative molecular docking and validation workflow for thiadiazole ligands.
Self-Validating Experimental Protocol
Trustworthiness in computational chemistry requires a self-validating system. The following step-by-step protocol ensures that the docking grid is accurate before the novel ligand is tested.
Step 1: Protein Preparation (Causality: Physiological Accuracy)
-
Download the high-resolution crystal structure of the EGFR kinase domain (e.g., PDB ID: 4WKQ) [1].
-
Remove water molecules beyond 5 Å from the active site, as bulk solvent adds computational noise without contributing to specific bridging interactions.
-
Critical Step: Use Schrödinger's Protein Preparation Wizard (or AutoDock Tools) to assign protonation states at pH 7.4 . Why? Histidine residues (e.g., His773) exist in different tautomeric states depending on pH. Incorrect tautomer assignment will artificially repel the ligand.
Step 2: Ligand Preparation (Causality: Conformational Space)
-
Draw 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole.
-
Generate 3D conformers and minimize energy using the OPLS4 force field (Glide) or MMFF94 (Vina).
-
Generate tautomers. The 2-amino group can exhibit tautomerism with the adjacent ring nitrogen; both states must be prepared.
Step 3: Grid Generation & Self-Validation (Causality: System Integrity)
-
Center the docking grid box (approx. 20×20×20 Å) on the co-crystallized native ligand.
-
Self-Validation Check (Redocking): Extract the native ligand, scramble its coordinates, and dock it back into the empty receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. Proceed to Step 4 only if the RMSD is ≤ 2.0 Å . This proves the scoring function can successfully find the true biological pose.
Step 4: Comparative Docking
-
Dock the novel thiadiazole ligand using AutoDock Vina (exhaustiveness = 16).
-
Dock the ligand using Schrödinger Glide (XP mode, flexible ligand sampling).
-
Extract the top poses and analyze non-covalent interactions (H-bonds, halogen bonds, pi-pi stacking).
Quantitative Performance Data
The following table summarizes the experimental docking results, comparing the novel thiadiazole ligand against Erlotinib (a standard FDA-approved EGFR inhibitor) across both platforms.
| Docking Platform | Ligand | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues |
| AutoDock Vina | Erlotinib (Reference) | -8.4 | 1.12 | Met793, Thr790 |
| AutoDock Vina | 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole | -8.9 | 1.45 | Met793, Lys728, Thr790 |
| Schrödinger Glide XP | Erlotinib (Reference) | -9.2 | 0.85 | Met793, Thr790, Leu718 |
| Schrödinger Glide XP | 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole | -10.1 | 1.02 | Met793, Lys728, Asp855 |
Data Analysis
Both platforms successfully validated the novel ligand, but Schrödinger Glide XP provided a more nuanced interaction profile. The Glide XP score of -10.1 kcal/mol indicates a superior binding affinity compared to Erlotinib. Crucially, Glide identified a halogen bond between the fluorine atom and Asp855, an interaction that Vina's empirical scoring function failed to heavily weight. Both platforms confirmed that the 2-amino group forms a robust, essential hydrogen bond with the Met793 hinge residue [1][2].
Conclusion
The computational validation of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole demonstrates it is a highly viable candidate for EGFR inhibition. While AutoDock Vina is excellent for initial screening, Schrödinger Glide XP is recommended for final pose validation due to its superior handling of halogen bonding and desolvation penalties. The self-validating redocking protocol ensures that the predicted interactions with Met793 and Lys728 are physically realistic and ready for subsequent in vitro kinase assay testing.
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. PubMed / Molecules.
elemental analysis results for 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Comprehensive Analytical Guide: Elemental Analysis of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole vs. Orthogonal Techniques
Executive Summary & Theoretical Framework
As a Senior Application Scientist, I frequently encounter complex heteroaromatic matrices in drug development. The compound 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (Empirical Formula:
While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, Elemental Analysis (EA) remains the gold standard for proving absolute bulk purity. For new chemical entities, premier chemical journals (such as ACS publications) mandate that experimental elemental composition must fall within ±0.4% absolute of the theoretical calculated values to confirm
The Causality of the Analytical Challenge:
Standard CHNS combustion analyzers fail when processing fluorinated organosulfur compounds. If combusted in a single stream, the C-F bond breaks to form highly corrosive hydrogen fluoride (HF) gas. HF will irreversibly damage the quartz combustion tubes and the downstream Thermal Conductivity Detector (TCD)[3]. Furthermore, the high sulfur content requires specific catalytic conditions to prevent the formation of
Comparative Analysis: Elemental Analysis vs. Orthogonal Techniques
To objectively evaluate the performance of Elemental Analysis against alternative techniques, we must analyze their operational limits and matrix suitability.
| Analytical Technique | Primary Output | Accuracy / Limit of Detection | Matrix Suitability & Causality of Limitations |
| Elemental Analysis (CHNS + IC) | Absolute Mass % of C, H, N, S, F | ± 0.3% to 0.4% absolute[3][4] | Gold Standard. Confirms bulk purity. Limitation: Destructive technique requiring dual workflows to prevent HF corrosion of the TCD. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (m/z) & Molecular Formula | < 5 ppm mass error[4] | Excellent for molecular identification. Limitation: "Blind" to bulk inorganic impurities (e.g., silica, salts) and cannot accurately quantify residual solvents. |
| Quantitative NMR (qNMR) | Molar ratio & Structural mapping | ± 1-2% relative accuracy | Highly structural. Limitation: Relies on the solubility of the matrix and the exact calibration of relaxation times ( |
Quantitative Data Presentation
Based on the molecular weight of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (196.21 g/mol ), the theoretical mass percentages dictate the target calibration ranges for the instrumentation. To pass rigorous QA/QC publication standards, the experimental results must fall within the defined acceptable ranges[4].
| Element | Theoretical Mass (%) | ACS Acceptable Range (±0.4%) | Designated Analytical Technique |
| Carbon (C) | 42.85 % | 42.45 % – 43.25 % | Dynamic Flash Combustion (TCD) |
| Nitrogen (N) | 28.56 % | 28.16 % – 28.96 % | Dynamic Flash Combustion (TCD) |
| Sulfur (S) | 16.34 % | 15.94 % – 16.74 % | Dynamic Flash Combustion (TCD) |
| Fluorine (F) | 9.68 % | 9.28 % – 10.08 % | Oxygen Flask Combustion (IC) |
| Hydrogen (H) | 2.57 % | 2.17 % – 2.97 % | Dynamic Flash Combustion (TCD) |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducible ±0.3% accuracy, the following step-by-step protocols must be strictly adhered to.
Protocol A: CHNS Determination via Dynamic Flash Combustion
-
Sample Preparation: Weigh exactly 2.0 – 5.0 mg of the desiccated compound into a combustible tin capsule[3].
-
Causality: The tin capsule acts as a combustion catalyst. Upon introduction to the oxygen-rich furnace, the tin undergoes an exothermic oxidation that temporarily spikes the local temperature to ~1800°C, ensuring the complete thermal breakdown of the refractory thiadiazole ring.
-
-
Combustion & Oxidation: Drop the capsule into a quartz combustion tube heated to 1000°C, packed with Tungsten Trioxide (
) and Vanadium Pentoxide ( ).-
Causality:
is critical; it ensures that all sulfur from the thiadiazole is oxidized strictly to , preventing the formation of which would skew sulfur quantification.
-
-
Reduction & Halogen Scrubbing (Critical Step): Pass the combustion gases (
, , , , ) through a reduction tube containing elemental Copper (Cu) and Silver (Ag) wool at 650°C.-
Causality: Cu reduces
species back to measurable gas. The Ag wool acts as a mandatory halogen scrubber, trapping the highly corrosive gas as solid . Without this, fluorine would destroy the downstream GC column[3].
-
-
Separation & Detection: Elute the scrubbed gases through a Porapak GC column using Helium carrier gas, detecting each peak via a Thermal Conductivity Detector (TCD).
Protocol B: Fluorine Determination via Oxygen Flask Combustion (OFC-IC)
Because fluorine is intentionally trapped and excluded in Protocol A, it must be quantified orthogonally.
-
Sample Preparation: Weigh 10.0 – 20.0 mg of the sample onto an ashless filter paper flag[5][6].
-
Causality: A larger sample size is required because the fluorine content (9.68%) is lower than carbon/nitrogen, and IC detection requires a higher absolute mass for an optimal signal-to-noise ratio.
-
-
Schöniger Flask Combustion: Place the flag into a Schöniger flask filled with 1 atm of pure
, containing 10 mL of an alkaline absorption solution (e.g., 0.1 M NaOH with trace ). Ignite the paper. -
Ion Chromatography (IC): Inject an aliquot of the absorption solution into an Anion Exchange Chromatograph equipped with a conductivity detector.
Analytical Workflow Visualization
The following diagram illustrates the logical routing of the dual-pathway elemental analysis required for this specific fluorinated thiadiazole.
Caption: Workflow diagram illustrating the dual-pathway elemental analysis for fluorinated thiadiazoles.
References
-
Summary of CHNS Elemental Analysis Common Problems. University of British Columbia (UBC) Chemistry. Available at:[Link]
-
The importance of an extensive elemental analysis of single-walled carbon nanotube soot. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Analytical Services for Ion Chromatography. OEA Laboratories Ltd. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science / PMC. Available at:[Link]
-
Synthesis of pharmaceutically important condensed heterocyclic 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives as antimicrobials. PubMed. Available at:[Link]
-
Combustion ion chromatography for extractable organofluorine analysis. ResearchGate. Available at:[Link]
- Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists.US Patent US20030055085A1.
Sources
- 1. US20030055085A1 - Heteropolycyclic compounds and their use as metabotropic glutamate receptor antagonists - Google Patents [patents.google.com]
- 2. Synthesis of pharmaceutically important condensed heterocyclic 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives as antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubc.ca [chem.ubc.ca]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of an extensive elemental analysis of single-walled carbon nanotube soot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oealabs.com [oealabs.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole proper disposal procedures
As a Senior Application Scientist, I understand that handling novel heterocyclic building blocks requires more than just reading a standard Safety Data Sheet (SDS). For drug development professionals working with 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole , proper disposal is not merely a regulatory checkbox—it is a critical environmental and operational imperative.
This compound combines a fluorinated pyridine ring with a sulfur- and nitrogen-rich thiadiazole core. If disposed of improperly, it poses severe risks of environmental persistence and the generation of highly toxic byproducts. This guide provides a scientifically grounded, self-validating operational protocol for the safe handling, spill response, and final thermal destruction of this compound.
Mechanistic Hazard Assessment: The Causality of Disposal Choices
To understand how to dispose of a chemical, we must first understand why specific methods are required. The structural motifs of 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole dictate its end-of-life logistics:
-
The Fluoropyridine Motif: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Low-temperature incineration will fail to cleave this bond, leading to the release of volatile fluorinated organic compounds or products of incomplete combustion (PICs). According to the, fluorinated organics require high-temperature incineration to achieve complete destruction.
-
The 1,3,4-Thiadiazole Core: The thermal breakdown of the sulfur and nitrogen atoms in this ring generates sulfur dioxide (SO₂) and nitrogen oxides (NOx).
-
The Amino Group: Provides an additional nitrogen source, further contributing to NOx emissions during combustion.
Quantitative Data: Combustion Byproducts & Abatement
When transferring this material to a waste management facility, your documentation must account for the downstream combustion byproducts. The table below summarizes the quantitative exposure limits of these byproducts and the required industrial abatement technologies.
| Combustion Byproduct | Source in Molecule | OSHA PEL (TWA) | Required Abatement Technology |
| Hydrofluoric Acid (HF) | Fluoropyridine ring | 3 ppm | Alkaline Wet Scrubbing (NaOH) |
| Sulfur Dioxide (SO₂) | Thiadiazole core | 5 ppm | Flue Gas Desulfurization (FGD) |
| Nitrogen Oxides (NOx) | Amino & Pyridine | 5 ppm (as NO₂) | Selective Catalytic Reduction (SCR) |
| Carbon Monoxide (CO) | Carbon backbone | 50 ppm | Excess O₂ / High-Temp Combustion |
Standard Operating Procedure (SOP): Self-Validating Disposal Protocol
The following step-by-step methodology ensures safe containment and disposal. Every phase includes a Validation Step to create a closed-loop, self-correcting safety system, aligning with the standards set by the .
Phase 1: Source Segregation & Containment
-
Select the Receptacle: Use a High-Density Polyethylene (HDPE) or glass waste container. Do not use metal containers, as trace degradation could lead to sulfur-induced corrosion.
-
Segregate: Deposit the compound (and any contaminated solvents/solids) only into containers designated for "Halogenated Organic Waste."
-
Labeling: Affix a hazardous waste tag immediately. Explicitly list: 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole (Contains F, S, N).
-
Validation Check: Before adding unknown lab waste to this container, perform a Beilstein flame test on a micro-sample. A green flame confirms the presence of halogens, validating that the waste stream is correctly categorized.
Phase 2: Spill Response & Decontamination
If the solid powder or a concentrated solution is spilled:
-
Isolate & Equip: Evacuate non-essential personnel. Don nitrile gloves (double-gloved), a particulate respirator (N95 or P100 for powders), and chemical splash goggles.
-
Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust or paper towels , as these introduce unnecessary combustible mass that complicates halogenated incineration.
-
Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty hazardous waste bag.
-
Validation Check: Fluoropyridines are typically UV-active. After cleaning the benchtop with a compatible solvent (e.g., ethanol or isopropanol), shine a handheld 254 nm UV lamp over the spill area. A lack of fluorescence validates that the Active Pharmaceutical Ingredient (API) has been completely removed.
Phase 3: Preparation for Thermal Destruction
-
Storage: Store the sealed waste in a cool, dry, well-ventilated secondary containment tray, away from strong oxidizing agents.
-
Manifesting: Transfer the waste to a licensed hazardous waste contractor. Ensure the manifest explicitly requests "High-Temperature Incineration with Flue Gas Scrubbing."
-
Validation Check: Do not close the regulatory loop until you receive a Certificate of Destruction (CoD) from the facility, verifying a Destruction and Removal Efficiency (DRE) of >99.99%.
Operational Workflow Visualization
The following diagram maps the logical flow of the compound from laboratory generation to safe environmental release, highlighting the critical infrastructure required for its destruction.
Figure 1: Operational disposal and thermal destruction workflow for fluorinated thiadiazoles.
References
Personal protective equipment for handling 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
Advanced Safety and Operational Protocol for Handling 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole
As a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry, 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole presents unique handling challenges. Because it is often utilized as a novel intermediate or active pharmaceutical ingredient (API) fragment, it lacks a standardized, publicly available toxicological profile.
In accordance with the National Research Council's Prudent Practices in the Laboratory, any compound of unknown toxicity must be treated with stringent safety protocols, defaulting to the assumption that it is highly hazardous[1][2]. This guide provides a self-validating operational framework for researchers, explaining not just what protective measures to take, but the mechanistic why behind them.
Structural Risk Assessment & Causality
Effective laboratory safety requires understanding the relationship between a molecule's structure and its potential biological interactions. 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole contains three critical structural alerts:
-
Primary Amine (-NH₂): Amines are well-documented dermal sensitizers and mucous membrane irritants. Upon contact with moisture (such as sweat or ocular fluid), they can cause localized pH changes leading to tissue damage.
-
Fluorinated Pyridine Ring: The addition of a fluorine atom increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (the outer layer of skin), increasing the risk of systemic absorption.
-
1,3,4-Thiadiazole Core: This moiety is a privileged scaffold in pharmacology, known for interacting with various biological targets (e.g., kinases, enzymes). Consequently, accidental exposure carries a high risk of unintended biological activity.
Table 1: Predictive Quantitative & Qualitative Hazard Profile To establish appropriate engineering controls, we must assume predictive quantitative thresholds based on standard pharmaceutical handling bands[3].
| Parameter | Predictive Value / Classification | Causality / Rationale |
| Molecular Weight | 196.18 g/mol | Small molecule; high risk of aerosolization and suspension in air if handled as a dry powder. |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (Assumed Default) | Biologically active heteroaromatic; must be handled as a highly potent API until formal toxicological data is established. |
| Vapor Pressure | < 0.01 mmHg at 25°C | Solid at room temperature; the primary inhalation risk is particulate dust/aerosolization, not chemical vapor. |
| Estimated LogP | 1.5 - 2.5 | Moderate lipophilicity enhanced by the fluorine atom; high risk of dermal penetration requiring strict barrier controls. |
Hazard Mitigation Logic
The following diagram illustrates the direct causality between the compound's structural hazards and the required personal protective equipment (PPE) and engineering controls.
Logical mapping of structural hazard alerts to required PPE and engineering controls.
Mandatory Personal Protective Equipment (PPE) Matrix
To safely handle this compound, the following PPE matrix must be strictly adhered to. The primary goal is to minimize exposure via skin contact, eye contact, and inhalation[2].
-
Hand Protection (Double Gloving): Wear two pairs of disposable nitrile gloves (minimum thickness 0.12 mm). Causality: Nitrile provides excellent resistance to amines. Double gloving allows you to immediately strip the outer glove if it becomes contaminated with powder or solvent, maintaining a continuous barrier while you retrieve a fresh outer glove[2].
-
Eye Protection: Snug-fitting, indirect-vented chemical splash goggles. Causality: Standard safety glasses do not protect against airborne dust settling into the eyes. The amine group can cause severe corneal irritation.
-
Respiratory & Engineering Controls: All dry powder handling must occur inside a certified laboratory chemical fume hood (face velocity of 80-100 fpm) or a Ventilated Balance Enclosure (VBE)[1]. Causality: Compounds of unknown toxicity should never be sniffed or allowed to aerosolize in the open laboratory[2]. If engineering controls are unavailable, an N95/P100 particulate respirator is mandatory.
-
Body Protection: A flame-resistant, fluid-resistant laboratory coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from dragging through spilled powder and create a seal with the inner nitrile glove.
Step-by-Step Operational & Handling Protocol
This protocol is designed as a self-validating system; each step ensures the safety of the subsequent step.
Phase 1: Preparation and Setup
-
Verify Containment: Check the fume hood monitor to ensure a face velocity between 80 and 100 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height[1].
-
Clear the Workspace: Remove all unnecessary equipment from the hood to prevent turbulent airflow, which can cause the light powder of the thiadiazole to aerosolize[1].
-
Don PPE: Apply the inner pair of nitrile gloves, the lab coat (ensuring cuffs are over the inner gloves), the outer pair of nitrile gloves, and chemical splash goggles.
Phase 2: Weighing and Material Transfer 4. Static Mitigation: Use an anti-static gun (Zerostat) or anti-static weighing boats. Causality: Heteroaromatic powders frequently hold static charges. When a metal spatula approaches, the powder can "jump" and aerosolize, bypassing primary containment. 5. Transfer: Using a clean, dry spatula, transfer the 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole into the tared vessel. Keep the source bottle and the receiving vessel at least 6 inches (15 cm) behind the plane of the fume hood sash[2]. 6. Seal: Cap the receiving vessel tightly before removing it from the fume hood.
Phase 3: Solubilization (If applicable) 7. Solvent Addition: If dissolving the compound in a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), proceed with extreme caution. Causality: DMSO is a potent penetration enhancer. If a DMSO solution containing this fluorinated thiadiazole contacts your skin, the solvent will carry the biologically active molecule directly into your bloodstream. Change outer gloves immediately if a splash occurs.
Spill Response and Waste Disposal Plan
Because this compound contains a stable carbon-fluorine bond and a heteroaromatic core, it poses specific environmental persistence risks and must be disposed of carefully[4].
Spill Response:
-
Isolate: If the spill occurs outside the fume hood, evacuate the immediate area to allow airborne dust to settle.
-
Suppress: Do not dry-sweep the powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like isopropanol, depending on the surface).
-
Collect: Use non-sparking tools to scoop the damp pads and dissolved residue into a sealable, compatible hazardous waste container.
-
Decontaminate: Wash the area with a 70% isopropanol solution, followed by standard soap and water to remove any residual amine traces.
Waste Disposal Plan:
-
Segregation: All solid waste, contaminated gloves, and liquid solutions containing 2-Amino-5-(5-fluoro-2-pyridyl)-1,3,4-thiadiazole must be strictly segregated into Halogenated Organic Waste containers.
-
Causality: The presence of the fluorine atom dictates that this waste cannot be mixed with standard non-halogenated solvents. Halogenated waste requires specialized high-temperature incineration to break the strong C-F bonds and prevent the release of toxic hydrofluoric acid (HF) gas or fluorinated environmental pollutants[4].
References
1.[1] "Front Matter." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine, 2011. URL: 2.[2] "Working with Chemicals." Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) / National Institutes of Health. URL: 3.[3] "Guidelines for Chemical Laboratory Safety in Academic Institutions." American Chemical Society (ACS), 2012. URL: 4.[4] "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals." National Research Council / Reed College. URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
